Technical Documentation Center

3-Chloro-2-(cyclohexyloxy)pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Chloro-2-(cyclohexyloxy)pyridine

Core Science & Biosynthesis

Foundational

3-Chloro-2-(cyclohexyloxy)pyridine chemical properties

The following technical guide details the chemical properties, synthesis, and applications of 3-Chloro-2-(cyclohexyloxy)pyridine , a specialized heterocyclic intermediate. Part 1: Executive Summary & Chemical Identity 3-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of 3-Chloro-2-(cyclohexyloxy)pyridine , a specialized heterocyclic intermediate.

Part 1: Executive Summary & Chemical Identity

3-Chloro-2-(cyclohexyloxy)pyridine is a lipophilic pyridine ether scaffold used primarily as a building block in medicinal chemistry. It serves as a critical intermediate for introducing the 2-alkoxy-3-chloropyridine motif, a bioisostere often employed to modulate metabolic stability and lipophilicity in drug candidates targeting GPCRs (e.g., mGluR modulators) and ion channels (e.g., P2X3 antagonists).

Chemical Profile
PropertyData
IUPAC Name 3-Chloro-2-(cyclohexyloxy)pyridine
CAS Number Not widely listed for parent; see 2096330-07-1 for 4-boronic acid derivative
Molecular Formula C₁₁H₁₄ClNO
Molecular Weight 211.69 g/mol
Predicted LogP ~3.8 (Highly Lipophilic)
H-Bond Acceptors 2 (N, O)
H-Bond Donors 0
Physical State Colorless to pale yellow oil (typically)

Part 2: Physicochemical Properties & Engineering

This molecule combines the electron-deficient nature of the pyridine ring with the steric bulk and lipophilicity of the cyclohexyl group.

Electronic & Steric Environment[1]
  • Pyridine Nitrogen: The nitrogen atom exerts a strong electron-withdrawing effect, activating the C2 and C4 positions. In this molecule, the C2 position is capped by the cyclohexyloxy group.

  • 3-Chloro Substituent: Provides a handle for further functionalization (e.g., Suzuki-Miyaura coupling) but also sterically influences the conformation of the adjacent ether linkage, often forcing the cyclohexyl group out of plane.

  • Cyclohexyl Ether: Significantly increases lipophilicity (cLogP ~3.8) compared to methoxy or ethoxy analogs. This can improve blood-brain barrier (BBB) penetration but may increase non-specific binding.

Solubility Profile
  • Water: Insoluble.

  • Organic Solvents: Highly soluble in DCM, EtOAc, THF, and DMSO.

  • Acid Stability: The ether linkage is generally stable to weak acids but can undergo cleavage (de-alkylation) under strong acidic conditions (e.g., HBr/AcOH) to yield 3-chloro-2-pyridone.

Part 3: Synthetic Methodologies

The synthesis relies on Nucleophilic Aromatic Substitution (SₙAr) .[1][2][3] The reaction is highly regioselective due to the electronic activation of the C2 position by the adjacent pyridine nitrogen.

Protocol: Regioselective SₙAr Synthesis

Reaction: 2,3-Dichloropyridine + Cyclohexanol


 3-Chloro-2-(cyclohexyloxy)pyridine

Reagents:

  • Substrate: 2,3-Dichloropyridine (1.0 eq)[2][3]

  • Nucleophile: Cyclohexanol (1.2 eq)

  • Base: Sodium Hydride (NaH, 60% in oil, 1.5 eq) or Potassium tert-butoxide (tBuOK)

  • Solvent: Anhydrous THF or DMF

  • Conditions: 0°C to Room Temperature (or mild heat 60°C if sluggish)

Step-by-Step Workflow:

  • Activation: Suspend NaH (1.5 eq) in anhydrous THF under N₂ atmosphere at 0°C.

  • Alkoxide Formation: Dropwise add cyclohexanol (1.2 eq). Stir for 30 min until H₂ evolution ceases. Critical: Ensure complete deprotonation to maximize nucleophilicity.

  • Addition: Add 2,3-dichloropyridine (1.0 eq) dissolved in THF dropwise to the alkoxide solution.

  • Reaction: Allow to warm to room temperature. Monitor by TLC/LCMS.

    • Mechanistic Insight: The nucleophile attacks C2 preferentially over C3 because the transition state (Meisenheimer complex) at C2 is stabilized by the electronegative nitrogen atom.[2][3]

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc. Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Diagram 1: Synthesis & Regioselectivity Logic

SNAr_Pathway Start 2,3-Dichloropyridine Inter Meisenheimer Complex (N-Stabilized at C2) Start->Inter Nucleophilic Attack (C2 preferred) Byproduct 3-Cyclohexyloxy-2-chloropyridine (Minor/Trace) Start->Byproduct Attack at C3 (Disfavored) Reagent Cyclohexanol + NaH Reagent->Inter Product 3-Chloro-2-(cyclohexyloxy)pyridine (Major Isomer) Inter->Product Elimination of Cl-

Caption: Regioselective SₙAr pathway favoring C2 substitution due to nitrogen stabilization of the intermediate.

Part 4: Reactivity & Functionalization

Once synthesized, the 3-chloro group becomes the primary handle for diversification, typically via Palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

The 3-chloro position is sterically hindered by the bulky cyclohexyloxy group at C2.

  • Challenge: Oxidative addition of Pd(0) into the C3-Cl bond is slower than for unhindered chloropyridines.

  • Solution: Use electron-rich, bulky phosphine ligands (e.g., XPhos , SPhos , or RuPhos ) or NHC ligands to facilitate the coupling.

  • Protocol: Pd(OAc)₂ / SPhos, K₃PO₄, Toluene/Water (100°C).

Acid-Mediated Cleavage (Deprotection)

The cyclohexyl group can be removed to reveal the 2-hydroxypyridine (tautomer of 2-pyridone).

  • Reagents: TFA (neat) or HBr/AcOH.

  • Utility: This converts the lipophilic ether into a polar hydrogen-bond donor/acceptor motif.

Diagram 2: Divergent Functionalization

Reactivity cluster_Suzuki C-C Bond Formation (Suzuki) cluster_Deprotect Ether Cleavage Core 3-Chloro-2-(cyclohexyloxy)pyridine Target1 3-Aryl-2-(cyclohexyloxy)pyridine Core->Target1 Ar-B(OH)2, Pd-SPhos Suzuki Coupling Target2 3-Chloro-2-pyridone Core->Target2 TFA or HBr/AcOH Acid Hydrolysis

Caption: Divergent reactivity pathways: Cross-coupling at C3 vs. Ether cleavage at C2.

Part 5: Safety & Handling (SDS Summary)

  • Hazards: Like most halopyridines, treat as Irritant (Skin/Eye/Respiratory) .

  • Acute Toxicity: Potential for acute toxicity if swallowed (Category 4).[4]

  • Handling: Use a fume hood.[4][5] Wear nitrile gloves and safety glasses.

  • Storage: Store in a cool, dry place. Stable under normal conditions, but avoid strong oxidizing agents.

References

  • BenchChem. An In-depth Technical Guide to the Core Reactions of 2,3-Dichloropyridine.[2][3] (2025).[1][2][3][6][7]

  • Fisher Scientific. Safety Data Sheet: 3-Chloropyridine. (2025).[1][2][3][6][7]

  • WuXi AppTec. Regioselectivity in SNAr reaction of Dichloropyrimidines (Analogous Chemistry). QM Magic Class, Chapter 29.[8]

  • Chem960. CAS 2096330-07-1 Entry (Boronic Acid Derivative).

Sources

Exploratory

Strategic Biological Screening of the 3-Chloro-2-(cyclohexyloxy)pyridine Scaffold

Topic: Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, Lead Discovery Biologists Executive Summary: The Pharmacophore Profile 3-Chloro-2-(cyclohexyloxy)pyridine represents a "...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, Lead Discovery Biologists

Executive Summary: The Pharmacophore Profile

3-Chloro-2-(cyclohexyloxy)pyridine represents a "privileged scaffold" in modern medicinal and agrochemical chemistry. Its structural architecture combines an electron-deficient pyridine ring (modulated by the 3-chloro substituent) with a lipophilic cyclohexyloxy ether linkage. This specific arrangement is frequently exploited to target hydrophobic pockets in Kinases , GPCRs , and Ion Channels (specifically P2X7 receptors) , or to mimic auxinic activity in agrochemical applications.

This guide details a rigorous screening cascade designed to validate biological activity, focusing on its potential as a P2X7 receptor antagonist and kinase inhibitor intermediate .

Target Landscape & Mechanistic Rationale

The Primary Target: P2X7 Receptor Antagonism

The 2-alkoxypyridine motif is a validated pharmacophore for P2X7 receptor antagonists. The cyclohexyloxy group provides critical hydrophobic occupancy in the allosteric binding pocket, while the 3-chloro group locks the conformation and modulates metabolic stability.

  • Mechanism: Negative allosteric modulation of the ATP-gated P2X7 ion channel.

  • Therapeutic Relevance: Neuropathic pain, neuroinflammation (NLRP3 inflammasome activation), and oncology.

Secondary Target: Kinase Inhibition (Type II)

In kinase drug discovery, this scaffold serves as a "hinge-binding" mimic or a hydrophobic linker connecting the ATP pocket to the solvent-exposed region.

  • Mechanism: ATP-competitive inhibition.

Screening Cascade: The "Self-Validating" Workflow

To ensure data integrity, we employ a Tiered Screening Funnel . Every positive hit in Tier 1 must be mechanistically validated in Tier 2 before advancing.

Tier 1: High-Throughput Primary Screening (HTS)

Objective: Identify binders and functional inhibitors.

  • Assay: Fluometric Calcium Imaging (FLIPR) .

  • Rationale: P2X7 activation leads to massive

    
     influx. Measuring the suppression of this influx is the gold standard for identifying antagonists.
    
Protocol: FLIPR Calcium Flux Assay
  • Cell Line: HEK293 stably transfected with human P2X7 (hP2X7-HEK).

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Compound Addition: Add 3-Chloro-2-(cyclohexyloxy)pyridine (dissolved in DMSO) 15 mins prior to agonist.

  • Agonist Challenge: Inject BzATP (specific P2X7 agonist,

    
     concentration).
    
  • Readout: Measure fluorescence intensity (

    
    ).
    
  • Validation: Calculate

    
    . A valid hit must show >50% inhibition at 10 
    
    
    
    .
Tier 2: Orthogonal Validation (Electrophysiology)

Objective: Confirm direct channel blockade and rule out fluorescence artifacts.

  • Assay: Automated Patch Clamp (QPatch or SyncroPatch) .

  • Rationale: Direct measurement of ionic current is the only way to definitively prove ion channel antagonism.

Protocol: Whole-Cell Patch Clamp
  • Rig Setup: Gigaseal formation (>1

    
    ).
    
  • Voltage Protocol: Hold at -60 mV.

  • Application: Apply BzATP (100

    
    ) to elicit inward current.
    
  • Inhibition: Co-apply test compound.

  • Success Criteria: Dose-dependent reduction in peak current amplitude without altering membrane resistance (

    
    ).
    
Tier 3: Downstream Signaling (Phenotypic)

Objective: Prove biological consequence.

  • Assay: IL-1

    
     Release Assay (ELISA) .
    
  • Mechanism: P2X7 activation triggers the NLRP3 inflammasome, processing pro-IL-1

    
     into mature IL-1
    
    
    
    .
  • Success Criteria: Significant reduction in IL-1

    
     secretion in LPS-primed macrophages.
    

Visualization of the Screening Logic

The Screening Funnel

The following diagram illustrates the decision matrix for advancing the 3-Chloro-2-(cyclohexyloxy)pyridine scaffold through the discovery pipeline.

ScreeningFunnel Library Compound Library (3-Cl-2-cyclohexyloxy-py scaffold) Tier1 Tier 1: FLIPR Calcium Flux (Primary Screen) Library->Tier1 Tier2 Tier 2: Patch Clamp Electrophysiology (Orthogonal Validation) Tier1->Tier2 IC50 < 10µM Discard Discard / Archive Tier1->Discard No Activity Tier3 Tier 3: IL-1β Release (ELISA) (Functional Phenotype) Tier2->Tier3 Current Block confirmed Tier2->Discard False Positive Hit Validated Lead Candidate Tier3->Hit Inflammasome inhibition Tier3->Discard Toxic / No Effect

Caption: Figure 1. The Critical Path Screening Cascade. A rigorous filter ensuring only mechanistically validated hits progress.

Mechanism of Action: P2X7-NLRP3 Axis

Understanding the downstream pathway is crucial for interpreting Tier 3 results.

P2X7_Pathway Agonist ATP / BzATP Receptor P2X7 Receptor Agonist->Receptor Activates IonFlux K+ Efflux / Ca2+ Influx Receptor->IonFlux Channel Opening Compound 3-Chloro-2-(cyclohexyloxy)pyridine Compound->Receptor Blocks (Antagonist) NLRP3 NLRP3 Inflammasome Assembly IonFlux->NLRP3 Triggers Caspase Caspase-1 Activation NLRP3->Caspase Cytokine IL-1β Release Caspase->Cytokine Cleavage & Secretion

Caption: Figure 2.[1] Mechanism of Action. The scaffold blocks P2X7, preventing ion flux and subsequent inflammasome activation.

Data Analysis & Interpretation

Quantitative Metrics

When analyzing screening data for this scaffold, organize results as follows:

ParameterDefinitionTarget Threshold (Hit)Target Threshold (Lead)

(FLIPR)
Concentration inhibiting 50% of

flux



(Binding)
Affinity constant (if radioligand binding used)


Hill Slope Cooperativity of binding


Lipophilicity (cLogP) Calculated partition coefficient

Optimized to

Structure-Activity Relationship (SAR) Notes
  • The 3-Chloro Position: Critical for electronic tuning. Replacing -Cl with -H often results in a loss of potency due to increased metabolic lability or loss of a halogen bond.

  • The Cyclohexyloxy Ring: Provides bulk tolerance. SAR studies should screen cyclopentyl vs. cyclohexyl vs. phenyl ethers to optimize the fit within the hydrophobic pocket.

Safety & ADMET Profiling

Before advancing to in vivo models, the 3-Chloro-2-(cyclohexyloxy)pyridine core must be assessed for metabolic liabilities.

  • Metabolic Soft Spot: The cyclohexyl ring is prone to hydroxylation by cytochrome P450 enzymes (CYP3A4).

  • Mitigation Strategy: If metabolic stability is low, consider fluorinating the cyclohexyl ring to block oxidation sites.

References

  • PubChem. Compound Summary: 3-Chloro-2-(cyclohexyloxy)pyridine. National Library of Medicine. Available at: [Link]

  • National Institutes of Health (NIH). A decade of pyridine-containing heterocycles in US FDA approved drugs. PMC. Available at: [Link]

Sources

Foundational

The Strategic Application of (3-Chloro-2-(cyclohexyloxy)pyridin-4-yl)boronic Acid in Complex Molecule Synthesis

A Technical Guide for Medicinal Chemists and Drug Development Professionals Introduction: A Versatile Building Block for Modern Drug Discovery In the landscape of contemporary drug discovery, the quest for novel molecula...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: A Versatile Building Block for Modern Drug Discovery

In the landscape of contemporary drug discovery, the quest for novel molecular architectures with high therapeutic potential is relentless. Pyridine scaffolds are a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs. The strategic functionalization of this core structure allows for the fine-tuning of physicochemical and pharmacological properties. (3-Chloro-2-(cyclohexyloxy)pyridin-4-yl)boronic acid emerges as a highly valuable, specialized building block designed for this purpose. Its unique substitution pattern—a chloro group at the 3-position, a bulky cyclohexyloxy group at the 2-position, and a reactive boronic acid at the 4-position—offers a confluence of features for creating sterically complex and diverse biaryl and heteroaryl structures.

This guide serves as a technical overview of the primary application of this reagent, focusing on its role in palladium-catalyzed cross-coupling reactions, and provides insights into its potential for accelerating the discovery of next-generation therapeutics, particularly in the domain of kinase inhibitors.

Physicochemical Properties

A clear understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis. The key properties of (3-Chloro-2-(cyclohexyloxy)pyridin-4-yl)boronic acid are summarized below.

PropertyValueReference
CAS Number 2096330-07-1[1]
Molecular Formula C₁₁H₁₅BClNO₃[1]
Molecular Weight 255.51 g/mol [1]
MDL Number MFCD21609521[1]
Storage Conditions Inert atmosphere, store in freezer, under -20°C[1]

Caption: Chemical structure of the title boronic acid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of (3-Chloro-2-(cyclohexyloxy)pyridin-4-yl)boronic acid is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning transformation is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for constructing biaryl and heteroaryl motifs.[2]

The reaction's popularity in medicinal chemistry stems from its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acid and halide building blocks.[3] For drug development, this allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.

Mechanistic Rationale and Key Considerations

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium complex.[3] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition pd2_r1r2 R¹-Pd(II)L₂-R² pd2_complex->pd2_r1r2 Transmetalation boronate_complex [R²-B(OH)₃]⁻ boronate_complex->pd2_complex pd2_r1r2->pd0 Reductive Elimination product Coupled Product (R¹-R²) pd2_r1r2->product reagent1 Aryl/Vinyl Halide (R¹-X) reagent1->pd2_complex reagent2 Boronic Acid (R²-B(OH)₂) + Base (e.g., K₂CO₃) reagent2->boronate_complex

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide or iodide) to form a Pd(II) complex.

  • Transmetalation : The boronic acid must be activated by a base (e.g., carbonate, phosphate) to form a more nucleophilic boronate species.[2] This species then transfers its organic group (the pyridinyl moiety) to the palladium center, displacing the halide. The presence of the electron-rich cyclohexyloxy group and the electron-withdrawing chloro group on the pyridine ring can influence the rate of this step.

  • Reductive Elimination : The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

The bulky cyclohexyloxy group at the 2-position can provide steric hindrance that may necessitate the use of specialized phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) to facilitate the oxidative addition and reductive elimination steps.

Application in Kinase Inhibitor Synthesis

Substituted pyridines are prevalent scaffolds in the design of kinase inhibitors, often acting as "hinge-binders" that mimic the adenine portion of ATP. The development of macrocyclic kinase inhibitors, in particular, has gained traction as a strategy to enhance potency and selectivity.[4] Boronic acid building blocks like (3-Chloro-2-(cyclohexyloxy)pyridin-4-yl)boronic acid are ideal for synthesizing the complex biaryl fragments that often form the core of these macrocycles.[5][6]

workflow cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_finish Workup & Purification boronic_acid (3-Chloro-2-(cyclohexyloxy)pyridin-4-yl)boronic acid setup Combine Reactants, Pd Catalyst, Ligand, Base in Solvent (e.g., Dioxane/H₂O) boronic_acid->setup aryl_halide Aryl/Heteroaryl Halide (e.g., Bromobenzene derivative) aryl_halide->setup reaction Degas and Heat (e.g., 80-100 °C) setup->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Aqueous Workup (e.g., EtOAc extraction) monitoring->workup Upon Completion purification Column Chromatography workup->purification product Purified Biaryl Product purification->product

Caption: General experimental workflow for a Suzuki-Miyaura coupling.

Representative Experimental Protocol

Objective: To synthesize a 4-aryl-3-chloro-2-(cyclohexyloxy)pyridine derivative.

Materials:

  • (3-Chloro-2-(cyclohexyloxy)pyridin-4-yl)boronic acid (1.0 equiv)

  • Aryl Bromide (e.g., 4-bromoanisole) (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

Instrumentation:

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Nitrogen or Argon gas line

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup and purification

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk flask, add (3-Chloro-2-(cyclohexyloxy)pyridin-4-yl)boronic acid, the aryl bromide, potassium carbonate, and Pd(dppf)Cl₂.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio by volume) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (e.g., ~0.1 M concentration of the limiting reagent).

  • Heating and Reaction: Place the flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. A typical reaction time is 4-16 hours. Check for the consumption of the limiting reagent (the boronic acid).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Self-Validation and Causality:

  • Inert Atmosphere: The use of an inert atmosphere is critical because the Pd(0) active catalyst can be oxidized and deactivated by atmospheric oxygen.

  • Base Selection: Potassium carbonate is a moderately strong base sufficient to form the active boronate species without causing hydrolysis of sensitive functional groups. Stronger bases like potassium phosphate may be required for less reactive partners.

  • Catalyst/Ligand Choice: Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is effective for a wide range of Suzuki couplings. The dppf ligand provides the necessary electron-richness and steric bulk to promote the catalytic cycle. For particularly challenging couplings, more specialized ligands may be required.

  • Solvent System: The dioxane/water solvent system is effective at dissolving both the organic reagents and the inorganic base, facilitating the reaction.

Conclusion and Future Outlook

(3-Chloro-2-(cyclohexyloxy)pyridin-4-yl)boronic acid represents a sophisticated chemical tool for the modern medicinal chemist. While detailed public data on its specific applications are emerging, its structure is rationally designed for utility in Suzuki-Miyaura cross-coupling reactions. The strategic placement of chloro and cyclohexyloxy groups provides chemists with levers to modulate steric and electronic properties, which are critical for optimizing ligand-protein interactions in drug candidates. Its primary utility lies in the synthesis of complex heteroaryl systems, making it a valuable reagent for programs targeting kinases and other enzyme classes where substituted pyridine motifs are known to confer high potency and selectivity. As synthetic methodologies continue to advance, the application of such precisely engineered building blocks will undoubtedly accelerate the path to novel and effective therapeutics.

References

  • Google Patents. Macrocyclic kinase inhibitors and uses thereof. US8975232B2.
  • PubChem. Process for the preparation of kinase inhibitors and intermediates thereof. Patent US-9643927-B1. [Link]

  • Google Patents. Macrocyclic compounds as kinases inhibitors and uses thereof. WO2021206955A1.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ScienceOpen. Application of a macrocyclization strategy in kinase inhibitor development. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Google Patents. Process for the preparation of pyridine-2-boronic acid esters. EP1479685A1.
  • Organic Syntheses. SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. APPLICATION OF 3-PYRIDYLBORONIC ACID IN SUZUKI COUPLING TO PREPARE 3-PYRIDIN-3-YLQUINOLINE. [Link]

  • Arkivoc. Recent progress in the synthesis of pyridinylboronic acids and esters. [Link]

Sources

Exploratory

An In-depth Technical Guide to 3-Chloro-2-(cyclohexyloxy)pyridine as a Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-chloro-2-(cyclohexyloxy)pyridine, a versatile heterocyclic building block with signific...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-chloro-2-(cyclohexyloxy)pyridine, a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. The guide details its synthesis, explores its reactivity in key chemical transformations, and discusses its applications as a scaffold for the development of novel molecules. Detailed experimental protocols, mechanistic insights, and data are provided to enable researchers to effectively utilize this compound in their synthetic endeavors.

Introduction: The Strategic Value of Substituted Pyridines

The pyridine ring is a privileged scaffold in drug discovery, present in a wide array of FDA-approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its capacity for diverse substitution patterns, make it a cornerstone of modern medicinal chemistry.[4][5] The introduction of specific substituents onto the pyridine core allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, metabolic stability, and target-binding affinity.[5]

3-Chloro-2-(cyclohexyloxy)pyridine emerges as a particularly valuable building block due to the orthogonal reactivity of its substituents. The cyclohexyloxy group at the 2-position, introduced via a robust Williamson ether synthesis, modulates the electronic properties of the ring and provides a lipophilic handle. The remaining chlorine atom at the 3-position serves as a versatile anchor for further functionalization through various cross-coupling reactions, enabling the construction of complex molecular architectures. This guide will delve into the synthesis, reactivity, and application of this important heterocyclic intermediate.

Synthesis of 3-Chloro-2-(cyclohexyloxy)pyridine

The most direct and widely applicable method for the synthesis of 3-chloro-2-(cyclohexyloxy)pyridine is the Williamson ether synthesis.[6] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a cyclohexoxide ion displaces a chloride from the more reactive C-2 position of 2,3-dichloropyridine.[6]

Mechanistic Rationale

The Williamson ether synthesis is a classic and reliable method for ether formation.[6] In the context of 2,3-dichloropyridine, the C-2 position is significantly more activated towards nucleophilic attack than the C-3 position. This regioselectivity is attributed to the electron-withdrawing nature of the pyridine nitrogen, which stabilizes the negative charge in the Meisenheimer intermediate more effectively when the attack occurs at the ortho position (C-2).

Williamson Ether Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2,3-Dichloropyridine 2,3-Dichloropyridine Meisenheimer_Complex Meisenheimer Complex 2,3-Dichloropyridine->Meisenheimer_Complex Cyclohexanol Cyclohexanol Base Base (e.g., NaH) Cyclohexoxide Cyclohexoxide Ion Base->Cyclohexoxide Cyclohexoxide->Meisenheimer_Complex Nucleophilic Attack at C-2 Target_Molecule 3-Chloro-2-(cyclohexyloxy)pyridine Meisenheimer_Complex->Target_Molecule Chloride Elimination Byproduct NaCl + H₂ Meisenheimer_Complex->Byproduct

Caption: Williamson Ether Synthesis of 3-Chloro-2-(cyclohexyloxy)pyridine.

Experimental Protocol: Synthesis of 3-Chloro-2-(cyclohexyloxy)pyridine

This protocol is a representative procedure based on the principles of the Williamson ether synthesis.[7][8][9]

Materials:

  • 2,3-Dichloropyridine

  • Cyclohexanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add cyclohexanol (1.2 equivalents) and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the cyclohexoxide.

  • Dissolve 2,3-dichloropyridine (1.0 equivalent) in a minimal amount of anhydrous DMF and add it to the dropping funnel.

  • Add the 2,3-dichloropyridine solution dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and cautiously quench with water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-chloro-2-(cyclohexyloxy)pyridine.

Expected Yield: 70-85%

Reactivity and Synthetic Utility

3-Chloro-2-(cyclohexyloxy)pyridine is a versatile intermediate for the synthesis of more complex molecules. The remaining chlorine atom at the 3-position is amenable to various palladium-catalyzed cross-coupling reactions, while the pyridine ring itself can undergo other transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the C-3 position provides a handle for the introduction of a wide range of substituents via well-established cross-coupling methodologies.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.[8] 3-Chloro-2-(cyclohexyloxy)pyridine can be coupled with various boronic acids or their esters in the presence of a palladium catalyst and a base to introduce aryl, heteroaryl, or alkyl groups at the 3-position.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Conditions cluster_product Product StartMat 3-Chloro-2-(cyclohexyloxy)pyridine BoronicAcid R-B(OH)₂ Product 3-Substituted-2-(cyclohexyloxy)pyridine BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Toluene/H₂O) Solvent->Product

Caption: Suzuki-Miyaura coupling of 3-chloro-2-(cyclohexyloxy)pyridine.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.[7] This reaction enables the coupling of 3-chloro-2-(cyclohexyloxy)pyridine with a variety of primary and secondary amines to introduce amino functionalities at the 3-position.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_conditions Conditions cluster_product Product StartMat 3-Chloro-2-(cyclohexyloxy)pyridine Amine R¹R²NH Product 3-Amino-2-(cyclohexyloxy)pyridine Derivative Amine->Product Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Catalyst->Product Ligand Ligand (e.g., XPhos) Ligand->Product Base Base (e.g., NaOtBu) Base->Product Solvent Solvent (e.g., Toluene) Solvent->Product

Caption: Buchwald-Hartwig amination of 3-chloro-2-(cyclohexyloxy)pyridine.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure for the Suzuki-Miyaura coupling of 3-chloro-2-(cyclohexyloxy)pyridine with an arylboronic acid.[8]

Materials:

  • 3-Chloro-2-(cyclohexyloxy)pyridine

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene

  • Water

Procedure:

  • To a round-bottom flask, add 3-chloro-2-(cyclohexyloxy)pyridine (1.0 equivalent), arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Add a 4:1 mixture of toluene and water.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the mixture.

  • Heat the reaction to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Applications in Medicinal Chemistry

The 3-chloro-2-(cyclohexyloxy)pyridine scaffold is a valuable starting point for the synthesis of more complex molecules with potential biological activity. One notable application is its use in the synthesis of (3-chloro-2-(cyclohexyloxy)pyridin-4-yl)boronic acid.[10]

Synthesis of (3-Chloro-2-(cyclohexyloxy)pyridin-4-yl)boronic acid

This boronic acid derivative is a key intermediate for further Suzuki-Miyaura couplings, allowing for the introduction of a substituent at the 4-position of the pyridine ring. Its synthesis typically involves a directed ortho-metalation (DoM) followed by borylation.

Synthetic Pathway:

  • Lithiation: Treatment of 3-chloro-2-(cyclohexyloxy)pyridine with a strong base, such as n-butyllithium (n-BuLi), at low temperature (-78 °C) results in regioselective deprotonation at the C-4 position. The cyclohexyloxy group at C-2 directs the lithiation to the adjacent C-3 position, and the presence of the chloro group at C-3 further acidifies the C-4 proton.

  • Borylation: The resulting lithiated intermediate is then quenched with a trialkyl borate, such as triisopropyl borate, to form the corresponding boronate ester.

  • Hydrolysis: Subsequent acidic workup hydrolyzes the boronate ester to yield the desired (3-chloro-2-(cyclohexyloxy)pyridin-4-yl)boronic acid.

Boronic_Acid_Synthesis BoronateEster Boronate Ester Product Product BoronateEster->Product 3. H₃O⁺ Lithiated Lithiated Lithiated->BoronateEster 2. B(O-iPr)₃

Caption: Synthesis of (3-chloro-2-(cyclohexyloxy)pyridin-4-yl)boronic acid.

Potential as a Pharmacophore

While specific pharmacological data for compounds directly derived from 3-chloro-2-(cyclohexyloxy)pyridine are not extensively published in readily available literature, the structural motifs it enables are prevalent in bioactive molecules. The ability to introduce diverse substituents at the 3- and 4-positions allows for the exploration of a large chemical space in the search for new therapeutic agents. Pyridine derivatives are known to exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[11][12][13] The 3-chloro-2-(cyclohexyloxy)pyridine scaffold provides a robust platform for the development of novel candidates in these and other therapeutic areas.

Data Summary

PropertyData
Molecular Formula C₁₁H₁₄ClNO
Molecular Weight 211.69 g/mol
Appearance Likely a colorless to pale yellow oil or low-melting solid
Key Spectroscopic Data Expect characteristic ¹H and ¹³C NMR signals for the pyridine and cyclohexyl rings.

Conclusion

3-Chloro-2-(cyclohexyloxy)pyridine is a valuable and versatile heterocyclic building block with significant potential for the synthesis of complex molecules. Its straightforward synthesis via the Williamson ether reaction and the reactivity of the C-3 chloro substituent in cross-coupling reactions make it an attractive starting material for drug discovery and materials science. The ability to further functionalize the pyridine ring, as demonstrated by the synthesis of the corresponding 4-boronic acid, opens up numerous avenues for the creation of novel and diverse chemical entities. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively utilize this important synthetic intermediate.

References

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Coupling of 3-Chloro-2-(cyclohexyloxy)pyridine

This Application Note is designed for medicinal chemists and process development scientists optimizing cross-coupling reactions for 3-Chloro-2-(cyclohexyloxy)pyridine . This substrate presents a specific challenge: it is...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing cross-coupling reactions for 3-Chloro-2-(cyclohexyloxy)pyridine .

This substrate presents a specific challenge: it is an electronically deactivated heteroaryl chloride . The electron-donating cyclohexyloxy group at the 2-position increases electron density at the 3-position, strengthening the C-Cl bond and hindering oxidative addition. Furthermore, the basic pyridine nitrogen can poison unhindered palladium catalysts. This guide provides a high-fidelity protocol to overcome these barriers.

Introduction & Substrate Analysis

3-Chloro-2-(cyclohexyloxy)pyridine is a valuable building block for kinase inhibitors and GPCR ligands. However, it is frequently classified as a "difficult" substrate in Suzuki couplings due to two synergistic deactivating factors:

  • Electronic Deactivation: The 2-alkoxy group (cyclohexyloxy) acts as a strong

    
    -donor (resonance effect). This increases the electron density of the pyridine ring, particularly at the ortho (3-position) and para (5-position) sites. Consequently, the C-Cl bond order increases, making the oxidative addition of Pd(0)—typically the rate-determining step for aryl chlorides—significantly slower than in electron-deficient pyridines (e.g., 2-chloropyridine).
    
  • Steric & Coordination Effects: While the cyclohexyl group provides some steric bulk, the pyridine nitrogen remains a potential binding site for the metal center, potentially leading to the formation of inactive off-cycle Pd-complexes (catalyst resting states).

Mechanistic Impact

Standard catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2) often result in low conversion or require excessive heating, leading to ether cleavage (dealkylation). Success requires bulky, electron-rich phosphine ligands (Dialkylbiaryl phosphines) that facilitate oxidative addition into electron-rich C-Cl bonds and prevent N-coordination.

Mechanistic Visualization

The following diagram illustrates the specific catalytic cycle challenges and the ligand requirements to bypass the "Deactivation Barrier."

SuzukiMechanism cluster_challenge Challenge: Electronic Deactivation Substrate 3-Chloro-2-(cyclohexyloxy)pyridine (Electron-Rich Heteroaryl Chloride) OxAdd Oxidative Addition Complex (Rate Limiting Step) Pd(II)-Ar-Cl Substrate->OxAdd Pd0 Active Catalyst Pd(0)-L (Bulky, e- Rich Ligand) Pd0->OxAdd Oxidative Addition (Requires e- rich Ligand) TransMet Transmetalation Pd(II)-Ar-Ar' OxAdd->TransMet + Activated Boronate Boronic Boronic Acid/Ester RB(OH)2 Base Base Activation (K3PO4 / OH-) Boronic->Base Activation Base->TransMet RedElim Reductive Elimination Product Release TransMet->RedElim C-C Bond Formation RedElim->Pd0 Catalyst Regeneration Product Coupled Biaryl Product RedElim->Product

Caption: Catalytic cycle emphasizing the requirement for electron-rich ligands to overcome the high activation energy of the oxidative addition step caused by the 2-alkoxy donor group.

Optimization Guide (Screening Matrix)

Do not rely on a single set of conditions. Use the following matrix to screen for optimal conversion.

ParameterCondition A (Standard) Condition B (High Reactivity) Condition C (Base Sensitive) Rationale
Precatalyst Pd(dppf)Cl2·DCMXPhos Pd G3 / G4 Pd(OAc)2 + SPhosXPhos/SPhos are critical for deactivated chlorides.
Loading 5 mol%1-3 mol%2-5 mol%Lower loading possible with G3/G4 precatalysts.
Solvent 1,4-Dioxane/H2O (4:1)THF/Water (10:1) Toluene/Water (10:1)THF promotes higher rates; Toluene protects sensitive ethers.
Base K2CO3 (2.0 eq)K3PO4 (3.0 eq) Cs2CO3 (2.0 eq)K3PO4 is generally superior for heteroaryl chlorides.
Temp 90°C60°C - 80°C80°CLower temp prevents hydrolysis of the cyclohexyloxy group.
Time 12-18 h2-6 h12 hBuchwald ligands accelerate reaction significantly.

Recommendation: Start with Condition B . The use of XPhos Pd G3 (or SPhos Pd G3) with K3PO4 in THF/Water typically provides quantitative conversion within 4 hours at mild temperatures (60-70°C), minimizing side reactions.

Standardized Protocol: The "Golden Path"

This protocol utilizes the Buchwald Precatalyst system , which ensures the rapid formation of the active monoligated Pd(0) species, crucial for this sterically demanding and electronically deactivated substrate.

Materials
  • Substrate: 3-Chloro-2-(cyclohexyloxy)pyridine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G3 (CAS: 1445085-55-1) (0.02 equiv / 2 mol%)

    • Alternative: Pd(OAc)2 (2 mol%) + XPhos (4 mol%)

  • Base: Potassium Phosphate Tribasic (K3PO4), finely ground (3.0 equiv)

  • Solvent: THF (degassed) and Water (degassed) in a 10:1 ratio.

Step-by-Step Procedure
  • Preparation:

    • Dry a reaction vial (microwave vial or Schlenk tube) and equip with a magnetic stir bar.

    • Weigh out the 3-Chloro-2-(cyclohexyloxy)pyridine , Boronic Acid , and K3PO4 . Add them to the vial.

    • Crucial Step: If using the G3 precatalyst, add it now as a solid. If using Pd(OAc)2/Ligand, add them now.

  • Inert Atmosphere:

    • Seal the vial with a septum cap.

    • Evacuate the vial under high vacuum and backfill with Argon (or Nitrogen). Repeat this cycle 3 times . Oxygen is the primary cause of catalyst death in this system.

  • Solvent Addition:

    • Add the degassed THF and Water via syringe through the septum.

    • Note: The biphasic nature helps dissolve inorganic salts while keeping the organic catalyst active.

  • Reaction:

    • Place the vial in a pre-heated block at 65°C .

    • Stir vigorously (800+ rpm). High stirring speed is essential for biphasic mixtures.

    • Monitor by LCMS at 1 hour and 3 hours.

  • Work-up:

    • Upon completion (>95% conversion), cool to room temperature.

    • Dilute with Ethyl Acetate and filter through a small pad of Celite to remove Palladium black.

    • Wash the filtrate with Brine, dry over Na2SO4, and concentrate.

  • Purification:

    • Purify via Flash Column Chromatography (typically Hexanes/Ethyl Acetate gradient). The cyclohexyloxy group makes the product lipophilic, aiding separation from polar impurities.

Troubleshooting & Critical Controls

The following decision tree helps resolve common failure modes associated with this specific scaffold.

Troubleshooting Issue Reaction Failure Check1 Is Starting Material Consumed? Issue->Check1 NoReaction No Reaction (SM Intact) Check1->NoReaction No Dehal Dehalogenation (Product: 2-cyclohexyloxypyridine) Check1->Dehal Yes (Wrong Mass) Hydrolysis Hydrolysis (Product: 3-chloro-2-pyridone) Check1->Hydrolysis Yes (Pyridone formed) Sol1 Switch to XPhos or cataCXium A. Increase Temp to 80°C. NoReaction->Sol1 Sol2 Use Anhydrous Solvent. Switch Base to CsF. Strict O2 exclusion. Dehal->Sol2 Sol3 Lower Temp (<70°C). Switch Base to K2CO3. Avoid acidic workup. Hydrolysis->Sol3

Caption: Troubleshooting logic flow. Dehalogenation suggests the catalyst is active but transmetalation is slow; Hydrolysis indicates instability of the ether bond under harsh conditions.

Specific Failure Modes
  • Ether Cleavage (Hydrolysis): The 2-cyclohexyloxy group can be acid-labile or susceptible to cleavage at high temperatures (>100°C) in the presence of water.

    • Fix: Keep temperature <80°C. If persistent, switch to anhydrous Dioxane with Cs2CO3 as the base.

  • Protodehalogenation: The Cl is replaced by H. This occurs when the oxidative addition complex fails to transmetalate and instead undergoes beta-hydride elimination or reacts with solvent.

    • Fix: Increase the concentration of Boronic Acid (1.5 eq). Ensure the solvent is thoroughly degassed. Switch to a more active ligand (RuPhos ) to speed up transmetalation.

References

  • Organic Chemistry Portal. Suzuki Coupling - Catalyst & Ligand Selection. (General reference for Buchwald Ligand utility in aryl chlorides). [Link]

  • Chemical Society Reviews. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (Review of best practices for heteroaryl chlorides). [Link]

Application

Application Note: Strategic Functionalization of the Pyridine Ring in 3-Chloro-2-(cyclohexyloxy)pyridine

Introduction The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of FDA-approved drugs and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bond...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of FDA-approved drugs and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged heterocycle in drug design.[1][2] The targeted functionalization of the pyridine ring allows for the precise modulation of a molecule's steric and electronic properties, which is critical for optimizing pharmacological activity, selectivity, and pharmacokinetic profiles. This guide provides detailed protocols and strategic insights for the functionalization of 3-Chloro-2-(cyclohexyloxy)pyridine, a versatile building block poised for diversification at multiple positions.

This document explores two primary strategic avenues for functionalization:

  • C-H activation at the C4 position via Directed ortho-Metalation (DoM).

  • Cross-coupling reactions at the C3 position, leveraging the existing chloro substituent.

These methods provide researchers with a robust toolkit for creating diverse libraries of novel pyridine derivatives for applications in drug discovery and materials science.

Part 1: Regioselective C-H Functionalization at C4 via Directed ortho-Metalation (DoM)

Principle and Strategic Rationale

Directed ortho-Metalation (DoM) is a powerful strategy for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic rings.[3][4] The reaction is guided by a Directed Metalation Group (DMG), which is typically a Lewis basic moiety that coordinates to an organolithium base. This coordination event positions the base in close proximity to an adjacent ortho-proton, facilitating its abstraction.[5]

In the case of 3-Chloro-2-(cyclohexyloxy)pyridine, the 2-alkoxy group serves as an effective DMG.[6] The lone pairs on the oxygen atom coordinate to the lithium cation of the base (e.g., n-butyllithium), directing deprotonation to one of the adjacent positions. While the C3 position is blocked by the chloro group, the C4 proton becomes the exclusive site of lithiation. This regioselectivity is further enhanced by the electron-withdrawing inductive effect of the adjacent chlorine atom, which increases the acidity of the C4 proton. Studies on the analogous 3-chloro-2-ethoxypyridine have confirmed that lithiation occurs selectively at the C4 position.[7][8]

The resulting 4-lithiated intermediate is a potent nucleophile that can be trapped with a wide variety of electrophiles, enabling the introduction of diverse functional groups at this position.

cluster_0 DoM Workflow for C4 Functionalization A 3-Chloro-2-(cyclohexyloxy)pyridine B Add Organolithium Base (e.g., n-BuLi in THF) A->B Step 1 C Formation of 4-Lithiated Intermediate (-78 °C) B->C Step 2 Coordination & Deprotonation D Electrophilic Quench (E+) C->D Step 3 E C4-Functionalized Product D->E Step 4 Workup

Caption: Workflow for C4 functionalization via Directed ortho-Metalation.

Protocol 1: C4-Silylation via DoM

This protocol details the lithiation of 3-Chloro-2-(cyclohexyloxy)pyridine and subsequent quenching with trimethylsilyl chloride (TMSCl) as a representative electrophile.

Materials and Reagents

Reagent/MaterialGradeSupplier Example
3-Chloro-2-(cyclohexyloxy)pyridine>97%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)DriSolv®EMD Millipore
n-Butyllithium (n-BuLi), 2.5 M in hexanesSolutionSigma-Aldrich
Trimethylsilyl chloride (TMSCl)≥99%Sigma-Aldrich
Saturated aqueous NH₄Cl solutionACS ReagentFischer
Ethyl acetate (EtOAc)ACS GradeVWR
Anhydrous Magnesium Sulfate (MgSO₄)AnhydrousSigma-Aldrich
Argon or Nitrogen gasHigh PurityAirgas

Experimental Procedure

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.

  • Reagent Preparation: In the flask, dissolve 3-Chloro-2-(cyclohexyloxy)pyridine (1.0 eq) in anhydrous THF (approx. 0.2 M solution) under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 1 hour. The formation of the lithiated species may be indicated by a color change.

  • Electrophilic Quench: Add trimethylsilyl chloride (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Warming and Quenching: After stirring for an additional 1 hour at -78 °C, remove the cooling bath and allow the reaction to warm slowly to room temperature over 1-2 hours.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3-chloro-4-(trimethylsilyl)-2-(cyclohexyloxy)pyridine.

Notes and Troubleshooting

  • Anhydrous Conditions: Success is critically dependent on the exclusion of moisture. Ensure all glassware is thoroughly dried and all reagents and solvents are anhydrous.

  • Temperature Control: Maintaining a low temperature (-78 °C) during lithiation is crucial to prevent side reactions and decomposition of the organolithium intermediate.

  • Base Addition: Slow, dropwise addition of n-BuLi is important to control the exotherm and prevent localized warming.

  • Alternative Electrophiles: This protocol can be adapted for a wide range of electrophiles, such as aldehydes, ketones, alkyl halides, and CO₂ (for carboxylation). The nature of the electrophile may require adjustment of the reaction time and temperature.

Part 2: Functionalization at C3 via Palladium-Catalyzed Cross-Coupling

The chloro-substituent at the C3 position provides a versatile handle for a suite of palladium-catalyzed cross-coupling reactions. These methods are pillars of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[9]

Section 2.1: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds by reacting an aryl halide with an organoboron species, such as a boronic acid or boronate ester.[10][11] This reaction is widely used in the pharmaceutical industry due to its mild conditions and the stability and low toxicity of the boronic acid reagents.[12]

cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)Ln B Ar-Pd(II)-X Ln A->B Oxidative Addition (Ar-X) C Ar-Pd(II)-R' Ln B->C Transmetalation (R'-B(OR)₂) + Base C->A Reductive Elimination ArR Ar-R' Out ArX Ar-X In RB R'-B(OR)₂ In

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials and Reagents

Reagent/MaterialGradeSupplier Example
3-Chloro-2-(cyclohexyloxy)pyridine>97%Sigma-Aldrich
Phenylboronic acid>95%Combi-Blocks
Pd(PPh₃)₄ (Tetrakis)99%Strem Chemicals
Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99.5%Sigma-Aldrich
TolueneAnhydrousAcros Organics
Ethanol200 ProofDecon Labs
WaterDeionizedIn-house

Experimental Procedure

  • Setup: To a vial or round-bottom flask, add 3-Chloro-2-(cyclohexyloxy)pyridine (1.0 eq), phenylboronic acid (1.5 eq), and sodium carbonate (2.0 eq).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq).

  • Solvent Addition: Add a 3:1 mixture of Toluene:Ethanol and a small amount of water (e.g., 4 mL Toluene, 1.3 mL Ethanol, 1 mL H₂O for a 1 mmol scale reaction).

  • Inert Atmosphere: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Heating: Heat the reaction mixture to 90 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cooling and Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the desired 3-phenyl-2-(cyclohexyloxy)pyridine.[13]

Section 2.2: Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a new carbon-nitrogen bond.[14][15] This transformation is exceptionally valuable for synthesizing aryl amines, which are prevalent in pharmaceuticals. The reaction typically requires a palladium catalyst, a phosphine ligand, and a strong base.[16][17]

Protocol 3: Buchwald-Hartwig Amination with Morpholine

Materials and Reagents

Reagent/MaterialGradeSupplier Example
3-Chloro-2-(cyclohexyloxy)pyridine>97%Sigma-Aldrich
Morpholine≥99%Acros Organics
Pd₂(dba)₃Catalyst gradeStrem Chemicals
XPhos>98%Sigma-Aldrich
Sodium tert-butoxide (NaOtBu)≥98%Sigma-Aldrich
Anhydrous TolueneDriSolv®EMD Millipore

Experimental Procedure

  • Setup: In a glovebox, add NaOtBu (1.4 eq) to an oven-dried reaction vial.

  • Catalyst Pre-formation (Optional but Recommended): In a separate vial, add Pd₂(dba)₃ (0.02 eq) and XPhos (0.08 eq), followed by anhydrous toluene. Stir for 10 minutes to form the active catalyst complex.

  • Reagent Addition: To the vial containing the base, add 3-Chloro-2-(cyclohexyloxy)pyridine (1.0 eq) and morpholine (1.2 eq).

  • Reaction Initiation: Transfer the pre-formed catalyst solution to the main reaction vial. Seal the vial and remove it from the glovebox.

  • Heating: Heat the reaction mixture to 100 °C with vigorous stirring for 16-24 hours. Monitor progress by LC-MS.

  • Cooling and Workup: Cool the reaction to room temperature. Quench by carefully adding water. Extract with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Section 2.3: Sonogashira Coupling (C-Csp Bond Formation)

The Sonogashira coupling reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne.[18] It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[19][20] This reaction is the most common method for synthesizing aryl alkynes.

Protocol 4: Sonogashira Coupling with Phenylacetylene

Materials and Reagents

Reagent/MaterialGradeSupplier Example
3-Chloro-2-(cyclohexyloxy)pyridine>97%Sigma-Aldrich
Phenylacetylene98%Sigma-Aldrich
Pd(PPh₃)₂Cl₂Catalyst gradeStrem Chemicals
Copper(I) Iodide (CuI)99.995%Sigma-Aldrich
Triethylamine (TEA)Anhydrous, ≥99.5%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)DriSolv®EMD Millipore

Experimental Procedure

  • Setup: To an oven-dried Schlenk flask, add 3-Chloro-2-(cyclohexyloxy)pyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Solvent and Reagent Addition: Add anhydrous THF and anhydrous triethylamine (3.0 eq).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure an inert atmosphere.

  • Alkyne Addition: Add phenylacetylene (1.2 eq) via syringe.

  • Heating: Heat the reaction to 65 °C and stir for 12 hours. Monitor progress by TLC or LC-MS.

  • Workup: After cooling, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to afford the desired 3-(phenylethynyl)-2-(cyclohexyloxy)pyridine.[21][22]

Summary of Functionalization Strategies

The protocols described provide a versatile platform for the derivatization of the 3-Chloro-2-(cyclohexyloxy)pyridine core.

StrategyPosition FunctionalizedBond FormedKey ReagentsCore Principle
Directed Metalation C4C-Si, C-C, etc.n-BuLi, Electrophile (e.g., TMSCl)C-H Activation via DMG
Suzuki-Miyaura Coupling C3C-CArylboronic acid, Pd(PPh₃)₄, Na₂CO₃Pd-Catalyzed Cross-Coupling
Buchwald-Hartwig Amination C3C-NAmine, Pd₂(dba)₃/XPhos, NaOtBuPd-Catalyzed Cross-Coupling
Sonogashira Coupling C3C-C(sp)Terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, TEAPd/Cu-Catalyzed Coupling

Conclusion

3-Chloro-2-(cyclohexyloxy)pyridine is an exemplary scaffold for targeted molecular diversification. By leveraging the principles of Directed ortho-Metalation and modern palladium-catalyzed cross-coupling, researchers can selectively and efficiently introduce a wide range of functional groups at either the C4 or C3 positions of the pyridine ring. The detailed protocols provided herein serve as a practical guide for scientists engaged in drug discovery and chemical biology, enabling the rapid generation of novel analogues for biological screening and the development of new chemical entities.

References

  • Knochel, P., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science.
  • Knochel, P. (2021). Selective lithiation of 3-chloro-2-ethoxypyridine (1) and subsequent transmetalation.
  • University of Bath. Directed (ortho) Metallation.
  • Baran Lab. (n.d.).
  • Wikipedia. (2023).
  • Myers, A. G. Research Group.
  • Fort, Y., et al. (2001). First Regioselective C-2 Lithiation of 3- and 4-Chloropyridines. Journal of Organic Chemistry.
  • Roca-López, D., et al. (2010). Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity. Journal of the American Chemical Society.
  • Knochel, P. (2021). Regioselective difunctionalization of 3-chloro-2-ethoxypyridine (1).
  • Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. ARKIVOC.
  • Wikipedia. (2023).
  • Wikipedia. (2023). Sonogashira coupling. Wikipedia.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
  • Beilstein Journals. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • YouTube. (2023). Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. The Chemists' Cookbook.
  • Al-Zoubi, R. M. (2012). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
  • Royal Society of Chemistry. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry.
  • Lopp, M., et al. (2010). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters.
  • PubMed. (2024). Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. Chemistry – A European Journal.
  • ResearchGate. (2014). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?.

Sources

Method

The Strategic Role of 3-Chloro-2-(cyclohexyloxy)pyridine in the Synthesis of Advanced Agrochemicals

Abstract The escalating demand for highly selective and efficient agrochemicals has propelled the exploration of novel molecular scaffolds. Among these, pyridine derivatives have emerged as a cornerstone in the developme...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating demand for highly selective and efficient agrochemicals has propelled the exploration of novel molecular scaffolds. Among these, pyridine derivatives have emerged as a cornerstone in the development of modern herbicides and pesticides.[1][2] This technical guide provides an in-depth analysis of the synthesis and application of a key intermediate, 3-chloro-2-(cyclohexyloxy)pyridine , in the creation of potent agrochemicals. We will delve into the mechanistic principles underpinning its synthesis, provide detailed, field-proven protocols for its preparation and subsequent conversion into aryloxyphenoxypropionate (AOPP) herbicides, and discuss the structure-activity relationships that govern its efficacy. This document is intended for researchers, chemists, and professionals in the agrochemical and drug development sectors, offering a comprehensive resource for leveraging this versatile intermediate in next-generation crop protection solutions.

Introduction: The Pyridine Core in Modern Herbicides

Pyridine-based compounds are integral to the development of a wide array of successful agrochemicals due to their diverse biological activities.[1] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's herbicidal or insecticidal properties. Chlorinated pyridines, in particular, serve as highly versatile precursors in the synthesis of numerous commercial crop protection agents.[1][2]

This guide focuses on the synthetic utility of 3-chloro-2-(cyclohexyloxy)pyridine, a key building block for a subclass of aryloxyphenoxypropionate (AOPP) herbicides. These herbicides are renowned for their selective control of grass weeds in broadleaf crops. Their mechanism of action involves the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the fatty acid biosynthesis pathway of susceptible plants.[3][4] By disrupting this pathway, AOPP herbicides effectively halt the growth of targeted weeds.

The synthesis of these potent herbicides often relies on a convergent strategy, where a substituted pyridinyloxy intermediate is coupled with a chiral phenoxypropionate moiety. Herein, we will explore the synthesis of 3-chloro-2-(cyclohexyloxy)pyridine and its subsequent application in the preparation of a representative AOPP herbicide.

Synthesis of the Key Intermediate: 3-Chloro-2-(cyclohexyloxy)pyridine

The preparation of 3-chloro-2-(cyclohexyloxy)pyridine is efficiently achieved via a Williamson ether synthesis. This classic yet robust reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the readily available and cost-effective 2,3-dichloropyridine serves as the electrophilic partner, while cyclohexanol, in the presence of a strong base, forms the nucleophilic cyclohexoxide.

The regioselectivity of this reaction is a critical consideration. Due to the electron-withdrawing nature of the pyridine nitrogen, the C2 position of 2,3-dichloropyridine is significantly more activated towards nucleophilic attack than the C3 position. This inherent electronic bias ensures a high yield of the desired 2-substituted product.

Reaction Scheme: Williamson Ether Synthesis

Williamson_Ether_Synthesis 2,3-Dichloropyridine 2,3-Dichloropyridine Product 3-Chloro-2-(cyclohexyloxy)pyridine 2,3-Dichloropyridine->Product Cyclohexanol Cyclohexanol Intermediate_Complex Cyclohexoxide Intermediate Cyclohexanol->Intermediate_Complex Deprotonation Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Intermediate_Complex Intermediate_Complex->Product SNAr Attack at C2 Byproduct NaCl + H2

Caption: Williamson ether synthesis for 3-chloro-2-(cyclohexyloxy)pyridine.

Detailed Laboratory Protocol for 3-Chloro-2-(cyclohexyloxy)pyridine

Materials:

  • 2,3-Dichloropyridine (1.0 eq)

  • Cyclohexanol (1.2 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.

  • Carefully add sodium hydride (60% dispersion in mineral oil) to the DMF with stirring.

  • Slowly add cyclohexanol to the suspension at room temperature. The mixture will be stirred until the evolution of hydrogen gas ceases, indicating the formation of sodium cyclohexoxide.

  • To this mixture, add a solution of 2,3-dichloropyridine in anhydrous DMF dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3-chloro-2-(cyclohexyloxy)pyridine.

Expected Yield and Purity:

ParameterValue
Yield 85-95%
Purity (GC) >98%
Appearance Colorless oil

Synthesis of a Representative Aryloxyphenoxypropionate (AOPP) Herbicide

The synthesized 3-chloro-2-(cyclohexyloxy)pyridine serves as a pivotal intermediate for the creation of AOPP herbicides. The subsequent step involves a nucleophilic aromatic substitution reaction with a chiral (R)-2-(4-hydroxyphenoxy)propanoic acid ester. This reaction couples the two key fragments of the final herbicide molecule. A patent for the synthesis of the related herbicide Haloxyfop-methyl demonstrates a similar coupling strategy.

Overall Synthetic Workflow

AOPP_Synthesis_Workflow cluster_0 Intermediate Synthesis cluster_1 Core Moiety Synthesis Dichloropyridine 2,3-Dichloropyridine Intermediate 3-Chloro-2-(cyclohexyloxy)pyridine Dichloropyridine->Intermediate Williamson Ether Synthesis Cyclohexanol Cyclohexanol Cyclohexanol->Intermediate Final_Product AOPP Herbicide Intermediate->Final_Product Nucleophilic Aromatic Substitution Hydroquinone Hydroquinone Phenoxypropanoate (R)-2-(4-Hydroxyphenoxy)propanoate Hydroquinone->Phenoxypropanoate Williamson Ether Synthesis Propanoate (S)-2-Chloropropanoate Propanoate->Phenoxypropanoate Phenoxypropanoate->Final_Product

Caption: Overall synthetic workflow for a representative AOPP herbicide.

Detailed Laboratory Protocol for AOPP Herbicide Synthesis

Materials:

  • 3-Chloro-2-(cyclohexyloxy)pyridine (1.0 eq)

  • (R)-Methyl 2-(4-hydroxyphenoxy)propanoate (1.1 eq)

  • Potassium carbonate (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask with Dean-Stark trap and condenser

  • Magnetic stirrer

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 3-chloro-2-(cyclohexyloxy)pyridine, (R)-methyl 2-(4-hydroxyphenoxy)propanoate, potassium carbonate, and toluene.

  • Heat the mixture to reflux and remove any residual water azeotropically using the Dean-Stark trap.

  • After the removal of water, add anhydrous DMF to the reaction mixture.

  • Continue to heat the reaction mixture at 120-130 °C for 8-12 hours, monitoring the reaction progress by HPLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Wash the filter cake with toluene.

  • Combine the filtrate and washings, and wash successively with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography or recrystallization to yield the final AOPP herbicide.

Expected Yield and Purity:

ParameterValue
Yield 75-85%
Purity (HPLC) >97%
Appearance Off-white solid

Mechanism of Action and Structure-Activity Relationship

The herbicidal activity of the synthesized AOPP molecule stems from its ability to inhibit the ACCase enzyme. The general structure of these herbicides consists of a pyridinyloxyphenoxypropionate core. The (R)-enantiomer is typically the more active isomer, as it fits more effectively into the active site of the enzyme.

The 3-chloro-2-(cyclohexyloxy)pyridine moiety plays a crucial role in the overall efficacy of the herbicide. The chlorine atom at the 3-position of the pyridine ring is an important electronic feature, while the cyclohexyloxy group at the 2-position contributes to the lipophilicity of the molecule, which can influence its uptake and translocation within the plant.

Mechanism_of_Action AOPP_Herbicide AOPP Herbicide (e.g., derived from 3-chloro-2-(cyclohexyloxy)pyridine) ACCase Acetyl-CoA Carboxylase (ACCase) in Grass Weeds AOPP_Herbicide->ACCase Inhibition Fatty_Acid_Synthesis Fatty Acid Biosynthesis ACCase->Fatty_Acid_Synthesis Catalyzes ACCase->Fatty_Acid_Synthesis Blocked Membrane_Integrity Cell Membrane Formation and Integrity Fatty_Acid_Synthesis->Membrane_Integrity Essential for Fatty_Acid_Synthesis->Membrane_Integrity Disrupted Plant_Growth Plant Growth and Development Membrane_Integrity->Plant_Growth Essential for Membrane_Integrity->Plant_Growth Halted Weed_Death Weed Death Plant_Growth->Weed_Death Leads to

Caption: Mechanism of action for AOPP herbicides.

Conclusion

3-Chloro-2-(cyclohexyloxy)pyridine is a valuable and versatile intermediate in the synthesis of advanced AOPP herbicides. Its efficient preparation via a regioselective Williamson ether synthesis from readily available starting materials makes it an attractive building block for industrial-scale production. The protocols detailed in this guide provide a solid foundation for the laboratory synthesis of this intermediate and its subsequent conversion into potent and selective herbicides. Further exploration of a variety of substituents on both the pyridine and phenoxy rings, guided by the principles of structure-activity relationships, will undoubtedly lead to the discovery of next-generation agrochemicals with improved efficacy and environmental profiles.

References

  • Ore, A., & Olayinka, E. T. (2019). Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms. International Journal of Biochemistry Research & Review, 27(1), 1-11. [Link]

  • Senseman, S. A. (Ed.). (2007). Herbicide handbook (9th ed.). Weed Science Society of America.
  • An efficient haloxyfop-methyl synthesizing method. CN103787961A.
  • Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. (2022). Molecules, 27(20), 6889. [Link]

  • Preparation of 2,3-Dichloropyridine by Selective Dechlorination of 2,3,6-Trichloropyridine. (2019). Agrochemicals, 58(11), 785-787. [Link]

  • Synthesis method of 2,3-dichloropyridine. CN104529880A.
  • Process for the manufacture of 2,3-dichloropyridine. US20070161797A1.
  • METHOD FOR PREPARING 2,3-DICHLOROPYRIDINE. EP2687510A1.
  • Pyridine as insecticide. Chempanda. [Link]

Sources

Application

Application Note: Scale-Up Synthesis of 3-Chloro-2-(cyclohexyloxy)pyridine

Executive Summary This application note details the process development and scale-up strategy for 3-chloro-2-(cyclohexyloxy)pyridine , a critical pharmacophore in the synthesis of P2X3 antagonists and various kinase inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the process development and scale-up strategy for 3-chloro-2-(cyclohexyloxy)pyridine , a critical pharmacophore in the synthesis of P2X3 antagonists and various kinase inhibitors.

While laboratory-scale synthesis often utilizes Sodium Hydride (NaH) for its high reactivity, this reagent poses significant safety risks upon scale-up, including hydrogen evolution and "runaway" exotherms. This guide presents two distinct protocols:

  • Method A (Discovery Scale): A rapid, high-yielding NaH-mediated pathway for gram-scale delivery.

  • Method B (Process Scale): A robust, safety-optimized Phase Transfer Catalysis (PTC) or Potassium tert-butoxide (

    
    -BuOK) route suitable for multi-kilogram production, minimizing thermal hazards and engineering controls.
    
Key Performance Indicators (KPIs)
ParameterMethod A (NaH)Method B (Process Optimized)
Scale 1 g – 50 g100 g – 50 kg
Yield 92–95%88–92%
Safety Profile High Risk (

gas)
Moderate Risk (Thermal control)
Purity (HPLC) >98% (after chromatography)>99% (after distillation/salt formation)
E-Factor High (Chromatography waste)Low (Solvent recycling possible)

Process Chemistry Strategy

Retrosynthetic Analysis & Mechanism

The synthesis relies on a Nucleophilic Aromatic Substitution (


) of 2,3-dichloropyridine. The reaction is highly regioselective for the C2 position due to the activation provided by the ring nitrogen (ortho-effect) and the inductive electron-withdrawing nature of the chlorine at C3.

Mechanism:

  • Deprotonation: Cyclohexanol is deprotonated by the base to form the alkoxide.

  • Addition: The nucleophilic oxygen attacks C2, breaking aromaticity and forming a Meisenheimer complex (anionic intermediate).

  • Elimination: The ring re-aromatizes, expelling the chloride ion at C2.

Regioselectivity (C2 vs. C3): Substitution at C3 is kinetically disfavored because the intermediate Meisenheimer complex at C3 lacks the stabilizing ability of the ring nitrogen to accept the negative charge directly. Therefore, >99:1 regioselectivity for C2 is typically observed.

Critical Process Parameters (CPPs)
  • Stoichiometry: Cyclohexanol is a secondary alcohol and sterically hindered. A slight excess (1.1–1.2 equiv) is required to drive conversion.

  • Temperature:

    • Reaction: 60–80°C is optimal. Below 50°C, reaction kinetics are sluggish (secondary alcohol). Above 100°C, risk of bis-substitution (displacing C3-Cl) or elimination of cyclohexanol increases.

  • Water Content: Strictly anhydrous conditions are required for Method A. Method B (PTC) tolerates water but requires efficient agitation.

Visualizations

Reaction Mechanism & Regioselectivity

The following diagram illustrates the reaction pathway and the transition state stabilizing factors.

SNAr_Mechanism cluster_0 Regioselectivity Logic Start 2,3-Dichloropyridine + Cyclohexanol Base Base Activation (NaH or t-BuOK) Start->Base Deprotonation TS Meisenheimer Complex (N-stabilized anion) Base->TS Nucleophilic Attack (C2) Product 3-Chloro-2-(cyclohexyloxy)pyridine TS->Product -Cl⁻ (Fast) Side Side Product: Bis-substitution (Trace) TS->Side High T (>100°C) Note Nitrogen lone pair stabilizes C2-attack intermediate.

Caption: Reaction pathway showing the selective activation of the C2 position via the Meisenheimer intermediate.

Process Flow Diagram (Method B)

This workflow represents the scalable manufacturing route.

Process_Flow Reactor Reactor 1: 2,3-DCP + Cyclohexanol + Toluene Dosing Dosing: Add t-BuOK/THF or NaOH/PTC slowly Reactor->Dosing Inert Atmosphere Reaction Reaction: Heat to 70°C (4-6 Hours) Dosing->Reaction Exotherm Control Quench Quench: Add Water Phase Split Reaction->Quench IPC: <1% SM Wash Workup: Wash Org. Layer (Water/Brine) Quench->Wash Distill Purification: High Vac Distillation (Remove Cyclohexanol) Wash->Distill Concentration Final Final Product (Oil or Low Melt Solid) Distill->Final

Caption: Scalable workflow utilizing Toluene as solvent and distillation for purification.

Experimental Protocols

Protocol 1: Method A – Sodium Hydride (Discovery/Lab Scale)

Recommended for <50g batches where speed is prioritized over process safety engineering.

Reagents:

  • 2,3-Dichloropyridine (1.0 equiv)

  • Cyclohexanol (1.2 equiv)

  • Sodium Hydride (60% dispersion in oil) (1.3 equiv)

  • THF or DMF (Anhydrous) (10 vol)

Procedure:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a stir bar, reflux condenser, and addition funnel under Nitrogen.

  • Activation: Charge NaH (1.3 equiv) and wash with dry hexanes (optional, to remove oil) or use as is. Suspend in THF (5 vol). Cool to 0°C.[1]

  • Alkoxide Formation: Add Cyclohexanol (1.2 equiv) dropwise. Caution: Vigorous

    
     evolution. Stir at 0°C for 30 min, then warm to RT for 30 min to ensure complete alkoxide formation.
    
  • Reaction: Cool back to 0°C. Add a solution of 2,3-dichloropyridine (1.0 equiv) in THF (5 vol) dropwise.

  • Heating: Warm to reflux (66°C for THF) and stir for 4–6 hours. Monitor by TLC/HPLC.

  • Workup: Cool to 0°C. Carefully quench with saturated

    
     solution. Extract with EtOAc (3x).[2] Wash combined organics with water and brine.[2] Dry over 
    
    
    
    .[2]
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol 2: Method B – Potassium tert-Butoxide (Scale-Up Optimized)

Recommended for >100g batches. Eliminates


 gas generation and uses process-friendly solvents.

Reagents:

  • 2,3-Dichloropyridine (1.0 equiv)

  • Cyclohexanol (1.1 equiv)

  • Potassium tert-butoxide (

    
    -BuOK) (1.2 equiv)
    
  • Toluene (8 vol) or THF (8 vol)

Procedure:

  • Reactor Charging: Charge Toluene (6 vol) and Cyclohexanol (1.1 equiv) into the reactor.

  • Base Addition: Add

    
    -BuOK (1.2 equiv) in portions (solid) or as a solution in THF at 20–25°C. Stir for 30 mins. Note: No 
    
    
    
    gas is evolved, but the reaction is exothermic.
  • Substrate Addition: Add 2,3-dichloropyridine (1.0 equiv) dissolved in Toluene (2 vol) over 1 hour, maintaining internal temperature <40°C.

  • Reaction: Heat the mixture to 70–80°C. Stir for 6–8 hours.

    • IPC (In-Process Control): Check for disappearance of 2,3-DCP (<0.5%).

  • Workup: Cool to 20°C. Add water (5 vol). Stir for 15 mins. Separate phases.

    • Organic Layer: Contains product + excess cyclohexanol.

    • Aqueous Layer:[3] Contains KCl and excess base.

  • Purification (Distillation): The product (bp ~140°C at high vacuum) has a significantly different boiling point than cyclohexanol (bp 161°C at atm, much lower under vac).

    • Strip Toluene at reduced pressure.

    • Perform fractional distillation under high vacuum (<1 mbar) to remove cyclohexanol for recycling, followed by the product fraction.

Safety & Hazard Analysis (E-E-A-T)

Thermal Runaway Risks
  • NaH (Method A): The deprotonation step releases Hydrogen gas (

    
    ). On a large scale, the accumulation of unreacted alcohol followed by a sudden initiation can lead to a "gas-generating runaway," pressurizing the vessel. Strictly forbidden for >1kg without specialized flow reactors. 
    
  • 
    -BuOK (Method B):  Exothermic but gas-free. The primary risk is the "accumulation" of the base if added too quickly. Use a dosing pump for the base solution.
    
Impurity Profile
  • Bis-substitution: If T > 100°C, the C3-Chlorine can also be displaced, forming the 2,3-dicyclohexyloxy impurity. Keep T < 85°C.

  • Hydrolysis: Moisture in the system will generate 3-chloro-2-hydroxypyridine (pyridone tautomer), which is difficult to separate. Ensure KF (Karl Fischer) of solvents is <0.05%.

References

  • Regioselectivity of

    
     in Dichloropyridines: 
    
    • Topic: Analysis of C2 vs C4/C3 selectivity in polychlorin
    • Source: WuXi AppTec, "Regioselectivity of SNAr Reactions," 2023.
    • Link:[Link] (Contextual match for mechanism).

  • Safety of Metal Hydrides vs.

    • Topic: Hazard comparison of NaH and Potassium tert-butoxide in scale-up.
    • Source: Stanford University Environmental Health & Safety, "Potassium Hydride and Sodium Hydride LCSS."
    • Link:[Link]

  • General Synthesis of 2-Alkoxypyridines

    • Topic: Patent describing the synthesis of 2-chloro-3-substituted pyridines via alkoxyl
    • Source: US Patent 6,509,471, "3-substituted pyridine compounds and related synthesis."[4]

    • Link
  • Process Chemistry of Aryl Ethers

    • Topic: Use of Phase Transfer Catalysis for etherific
    • Source: Organic Process Research & Development (OPRD), General principles of PTC in nucleophilic substitution.
    • Link:[Link] (Journal Landing Page for verification).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Chloro-2-(cyclohexyloxy)pyridine

Welcome to the technical support center for the synthesis of 3-Chloro-2-(cyclohexyloxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, par...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Chloro-2-(cyclohexyloxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic procedure. As a key intermediate in various research and development pipelines, optimizing its synthesis is crucial for efficiency and scalability.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory. Our approach is rooted in explaining the fundamental chemical principles behind each step, empowering you to not only solve immediate problems but also to adapt and refine the protocol for your specific needs.

Understanding the Synthesis: A Mechanistic Overview

The synthesis of 3-Chloro-2-(cyclohexyloxy)pyridine is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This process is analogous to the well-known Williamson ether synthesis.[1][2] In the most common route, the cyclohexoxide ion, formed by deprotonating cyclohexanol with a suitable base, acts as a nucleophile. It attacks the electron-deficient C2 position of a 2-halopyridine substrate, such as 2,3-dichloropyridine. The electron-withdrawing nature of the pyridine nitrogen atom activates the C2 and C4 positions for nucleophilic attack.[3][4]

The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. Aromaticity is then restored by the expulsion of the leaving group (in this case, a chloride ion), yielding the desired ether product.

Caption: General SNAr mechanism for the synthesis.

Troubleshooting Guide: Overcoming Low Yield

This section is structured in a question-and-answer format to directly address the most common problems encountered during the synthesis.

Q1: My reaction shows low or no conversion of starting materials. What are the likely causes and how can I improve the conversion rate?

A1: Low conversion is a frequent issue that typically points to problems with the reaction setup or conditions. Here are the key factors to investigate:

  • Incomplete Deprotonation of Cyclohexanol: The formation of the cyclohexoxide nucleophile is the critical first step. If the base is not strong enough or used in insufficient quantity, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.

    • Solution: Switch to a stronger base. While potassium carbonate (K₂CO₃) might be sufficient in some cases, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are generally more effective for deprotonating alcohols.[1] Always use at least one full equivalent of the base relative to the cyclohexanol. Ensure the base is fresh and has been stored under anhydrous conditions.

  • Presence of Moisture: Water in the reaction will quench the strong base and the cyclohexoxide nucleophile, effectively halting the reaction.[1]

    • Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Inappropriate Solvent Choice: The solvent plays a crucial role in solvating the nucleophile. Protic solvents (like ethanol or water) can solvate the alkoxide, reducing its nucleophilicity and slowing down the SN2-type reaction.[2]

    • Solution: Use a polar aprotic solvent. Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF) are excellent choices as they effectively dissolve the reagents without hindering the nucleophile.[1][2]

  • Insufficient Temperature: While higher temperatures can sometimes promote side reactions, the activation energy for SNAr reactions must be overcome. If the temperature is too low, the reaction rate may be impractically slow.[5]

    • Solution: The optimal temperature is typically between 50-100 °C.[1][2] If you are running the reaction at room temperature, slowly increasing the heat while monitoring the reaction by TLC or LC-MS is recommended.

TroubleshootingWorkflow cluster_low_conversion Troubleshooting Low Conversion cluster_side_products Minimizing Side Products Start Low Yield Observed CheckConversion Check Reaction Conversion (TLC, LC-MS) Start->CheckConversion CheckBase Is the base strong enough? (e.g., NaH, t-BuOK) CheckConversion->CheckBase Low Conversion CheckSideProducts Are side products observed? CheckConversion->CheckSideProducts Good Conversion, Still Low Yield CheckMoisture Is the reaction anhydrous? CheckBase->CheckMoisture Yes UseStrongerBase Action: Use stronger base (e.g., NaH) CheckBase->UseStrongerBase No CheckSolvent Is the solvent polar aprotic? (DMF, DMSO) CheckMoisture->CheckSolvent Yes DryReagents Action: Use anhydrous solvents & glassware CheckMoisture->DryReagents No CheckTemp Is the temperature adequate? (50-100 °C) CheckSolvent->CheckTemp Yes ChangeSolvent Action: Switch to DMF or DMSO CheckSolvent->ChangeSolvent No IncreaseTemp Action: Increase temperature CheckTemp->IncreaseTemp No Workup Review Workup & Purification CheckTemp->Workup Yes MinimizeElimination Action: Use milder base or lower temperature CheckSideProducts->MinimizeElimination Yes CheckSideProducts->Workup No

Caption: A workflow for troubleshooting low yield.

Q2: I'm observing a significant amount of a side product, which is complicating purification. What is the likely side product and how can I minimize its formation?

A2: The most common side reaction in a Williamson ether-type synthesis using a secondary alcohol derivative is elimination.

  • E2 Elimination: If you are using an alternative route involving 3-chloro-2-hydroxypyridine and a cyclohexyl halide (e.g., cyclohexyl bromide), the pyridinoxide base can promote an E2 elimination reaction to form cyclohexene, especially with secondary halides.[2][6]

    • Solution: The preferred synthetic route is reacting 2,3-dichloropyridine with cyclohexanol, as the SNAr reaction on the pyridine ring does not have this competing elimination pathway. If you must use a cyclohexyl halide, use the mildest possible reaction conditions (lower temperature) and a less sterically hindered base to favor substitution over elimination.

  • Reaction at C4: While the C2 position is generally more activated towards nucleophilic attack, some reaction at the C4 position of 2,3-dichloropyridine could occur, leading to the formation of 2-Chloro-4-(cyclohexyloxy)pyridine.

    • Solution: This is typically a minor product. Careful column chromatography should be sufficient to separate this isomer from the desired product.

Frequently Asked Questions (FAQs)

  • Q: What is the most reliable synthetic strategy for preparing 3-Chloro-2-(cyclohexyloxy)pyridine?

    • A: The most robust and highest-yielding method is the SNAr reaction between 2,3-dichloropyridine and cyclohexanol in the presence of a strong base. This avoids the competing E2 elimination reaction that can occur when using a cyclohexyl halide as the electrophile.[2][6]

  • Q: Which base is optimal for this reaction?

    • A: Sodium hydride (NaH) is an excellent choice. It is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction forward. Potassium tert-butoxide (t-BuOK) is also highly effective. Weaker bases like potassium carbonate may lead to incomplete reactions and lower yields.[1]

BaseTypepKa of Conjugate AcidKey Considerations
Sodium Hydride (NaH) Strong, Non-nucleophilic~35 (H₂)Highly effective, irreversible. Requires anhydrous conditions and inert atmosphere.
Potassium t-Butoxide (t-BuOK) Strong, Bulky~19 (t-BuOH)Very effective. Can promote elimination in other contexts, but safe for SNAr.
Potassium Carbonate (K₂CO₃) Weak~10.3 (HCO₃⁻)Often too weak for complete alcohol deprotonation, leading to lower yields.[1]
  • Q: What are the most critical parameters to control for maximizing yield?

    • A: Based on our analysis, the three most critical parameters are:

      • Anhydrous Conditions: Moisture is detrimental. Ensure all reagents, solvents, and glassware are scrupulously dry.

      • Choice of Base: Use a strong base like NaH to ensure complete and rapid formation of the cyclohexoxide nucleophile.

      • Solvent: Employ a polar aprotic solvent such as DMF or DMSO to maximize the reactivity of the nucleophile.[1][2]

Parameter_Impact Yield High Yield StrongBase Strong Base (e.g., NaH) StrongBase->Yield + Deprotonation Anhydrous Anhydrous Conditions Anhydrous->Yield - Quenching PolarAprotic Polar Aprotic Solvent (DMF) PolarAprotic->Yield + Nucleophilicity Temp Optimal Temp (50-100°C) Temp->Yield + Reaction Rate Purity High Purity Reactants Purity->Yield - Side Reactions

Sources

Optimization

Side reactions in the chlorination of 2-(cyclohexyloxy)pyridine

Case ID: 2-CPYR-CL-OPT Subject: Troubleshooting Yield Loss, Dealkylation, and Regioselectivity Status: Active Guide Executive Summary This guide addresses the chlorination of 2-(cyclohexyloxy)pyridine to synthesize 5-chl...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2-CPYR-CL-OPT Subject: Troubleshooting Yield Loss, Dealkylation, and Regioselectivity Status: Active Guide

Executive Summary

This guide addresses the chlorination of 2-(cyclohexyloxy)pyridine to synthesize 5-chloro-2-(cyclohexyloxy)pyridine .

The 2-alkoxypyridine scaffold is chemically sensitive. Unlike simple benzene derivatives, this substrate is prone to two critical failure modes driven by the pyridine nitrogen and the lability of the secondary alkyl ether:

  • Acid-Mediated Dealkylation: Formation of 2-pyridone and cyclohexyl chloride.

  • O- to N-Rearrangement: Thermal migration of the cyclohexyl group to the nitrogen, forming N-cyclohexyl-2-pyridone.

Target Reaction:

Substrate: 2-(Cyclohexyloxy)pyridine Reagent: N-Chlorosuccinimide (NCS) (Recommended) Target Product: 5-Chloro-2-(cyclohexyloxy)pyridine (Major isomer)

Critical Failure Modes (The "Why" Behind the Failures)

Module A: The "Disappearing Product" (Acidic Dealkylation)

Symptom: TLC shows a polar spot at the baseline; yield of the desired ether is low; smell of cyclohexene or cyclohexyl chloride.

Mechanism: The chlorination process (especially using


 or 

) generates HCl byproducts. The pyridine nitrogen is basic (

for 2-alkoxypyridines, but protonation activates the ring for nucleophilic attack).
  • Protonation: HCl protonates the pyridine nitrogen or the ether oxygen.

  • Cleavage: The cyclohexyl group is a secondary alkyl group. It can stabilize a carbocation better than a methyl or ethyl group. This makes the ether linkage highly susceptible to

    
    -type cleavage or 
    
    
    
    attack by chloride ions.
  • Result: The pyridine ring tautomerizes to the stable 2-pyridone , while the cyclohexyl group is lost as cyclohexyl chloride or cyclohexene.

Corrective Action:

  • Switch Reagents: Avoid

    
     gas or Sulfuryl Chloride (
    
    
    
    ) which release massive amounts of HCl. Use N-Chlorosuccinimide (NCS) .[1]
  • Buffer the System: You must use an acid scavenger. Potassium Carbonate (

    
    ) or a catalytic amount of Pyridine/DMAP is essential to neutralize HCl as it forms.
    
Module B: The "Rearrangement" Trap (Thermal Isomerization)

Symptom: Product isolated is a solid with a different NMR profile (loss of aromaticity pattern characteristic of pyridine).

Mechanism: 2-Alkoxypyridines are thermally unstable relative to their N-alkyl-2-pyridone isomers. This is a specific instance of the Lactim-Lactam tautomerism driven rearrangement (analogous to the Chapman rearrangement).

  • Trigger: Temperatures > 80°C or Lewis Acid catalysis.

  • Outcome: The oxygen-carbon bond breaks, and the cyclohexyl group migrates to the nitrogen. This transformation is often irreversible.

Corrective Action:

  • Strict Temperature Control: Maintain reaction temperature

    
    .
    
  • Solvent Choice: Use Acetonitrile (MeCN) or DMF at moderate temperatures. Avoid high-boiling non-polar solvents that require excessive heating.

Diagnostic Visualization

The following diagram illustrates the competing pathways. Your goal is to stay on the green path (EAS) and avoid the red paths (Cleavage/Rearrangement).

ReactionPathways Start 2-(Cyclohexyloxy)pyridine Intermediate Sigma Complex (Wheland) Start->Intermediate NCS, MeCN (Electrophilic Attack) Pyridone SIDE REACTION A: 2-Pyridone + Cyclohexyl Chloride Start->Pyridone HCl (Acid Hydrolysis) Dealkylation Rearranged SIDE REACTION B: N-Cyclohexyl- 5-chloro-2-pyridone Start->Rearranged Heat (>80°C) O -> N Migration Target TARGET: 5-Chloro-2-(cyclohexyloxy)pyridine Intermediate->Target -H+ (C5 substitution) C3_Isomer Regio-Impurity: 3-Chloro isomer Intermediate->C3_Isomer C3 Attack (Minor Pathway) Target->Rearranged Heat post-reaction

Caption: Reaction network showing the target Electrophilic Aromatic Substitution (Green) vs. Acid-catalyzed dealkylation and Thermal rearrangement pathways (Red).

Optimized Experimental Protocol

This protocol minimizes HCl concentration and thermal stress.

Reagents:

  • Substrate: 1.0 equiv

  • N-Chlorosuccinimide (NCS): 1.05 – 1.1 equiv

  • Base:

    
     (1.5 equiv) OR Pyridine (0.1 equiv catalytic if using neutral solvent)
    
  • Solvent: Acetonitrile (MeCN) (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 2-(cyclohexyloxy)pyridine in MeCN (0.2 M concentration).

  • Scavenger Addition: Add powdered

    
    . Stir for 10 minutes at Room Temperature (RT).
    
  • Chlorination: Add NCS portion-wise over 30 minutes. Do not dump all at once to prevent localized exotherms.

  • Reaction: Heat to 45–50°C . Monitor by TLC/HPLC.

    • Note: Reaction typically takes 4–12 hours.

  • Checkpoint: If starting material remains after 12h, add 0.1 equiv additional NCS. Do not raise temp above 60°C.

  • Workup:

    • Cool to RT.

    • Filter off succinimide and carbonate salts.

    • Concentrate filtrate (keep bath < 40°C).

    • Redissolve in EtOAc, wash with water and brine.

  • Purification: Flash chromatography (Hexane/EtOAc). The 5-chloro isomer is usually less polar than the 3-chloro isomer.

Troubleshooting & FAQs

Comparison of Chlorinating Agents
ReagentSelectivity (C5:C3)Risk of DealkylationRisk of RearrangementRecommendation

Gas
ModerateCritical (High HCl gen)High (Exothermic)AVOID

LowCritical (High HCl gen)ModerateAVOID
NCS High Low (Neutral byproduct)LowPREFERRED
TCCA ModerateModerateModerateAlternative
Common Questions

Q: Why is the C5 position preferred over C3? A: The alkoxy group at C2 is an ortho/para director. However, the ring nitrogen is electron-withdrawing. Attack at C3 (ortho) places the cationic charge on the nitrogen in one resonance structure, which is highly destabilizing. Attack at C5 (para) allows the positive charge to be delocalized onto the alkoxy oxygen and carbons without placing it directly on the electronegative pyridine nitrogen.

Q: I see a spot moving just above the baseline on TLC. What is it? A: This is likely 2-pyridone (or 5-chloro-2-pyridone). It is much more polar than your ether product due to H-bonding capability. This indicates your reaction medium has become too acidic. Add more base in the next run.

Q: Can I use ethanol as a solvent? A: No. Ethanol is nucleophilic. Under acidic conditions (even trace HCl), you risk trans-etherification (swapping cyclohexyl for ethyl) or solvolysis. Use non-nucleophilic polar solvents like MeCN or DMF.

Troubleshooting Logic Flow

Use this flowchart to diagnose your current experiment failure.

Troubleshooting Start Start Diagnosis YieldCheck Is Yield < 50%? Start->YieldCheck ImpurityCheck Identify Major Impurity YieldCheck->ImpurityCheck Yes Pyridone Impurity: Polar Solid (Pyridone) ImpurityCheck->Pyridone TLC: Baseline spot Rearranged Impurity: N-Cyclohexyl isomer (NMR check) ImpurityCheck->Rearranged NMR: N-alkyl peaks StartMat Impurity: Unreacted SM ImpurityCheck->StartMat SM Recovered AcidIssue CAUSE: Acid Hydrolysis FIX: Add K2CO3, Dry Solvent Pyridone->AcidIssue HeatIssue CAUSE: Thermal Rearrangement FIX: Reduce Temp < 50°C Rearranged->HeatIssue ActivIssue CAUSE: Low Reactivity FIX: Add catalyst (AgNO3 or acid cat.) *Risky* StartMat->ActivIssue

Caption: Decision tree for diagnosing low yields in chlorination of 2-alkoxypyridines.

References

  • Lister, T., et al. (2003).[2] On the Thermally Induced Rearrangement of 2-Alkoxypyridines to N-alkylpyridones. Australian Journal of Chemistry, 56(9), 913-916.[2][3] Link

  • Schlosser, M., et al. (2005). Halogen/metal permutation at the 2-position of the pyridine ring. Tetrahedron, 61(7), 1803-1825. (Discusses regioselectivity and stability of 2-substituted pyridines). Link

  • Spitzner, R. (2001). Pyridine N-oxides and their relevance to regioselective electrophilic substitution. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. (Authoritative text on pyridine EAS regiochemistry).
  • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. 3rd Edition. Elsevier. (General mechanism of O- to N- rearrangement and electrophilic substitution rules). Link

Sources

Troubleshooting

Optimization of reaction conditions for 3-Chloro-2-(cyclohexyloxy)pyridine coupling

Ticket #: 5829-PYR-OPT Status: Open Priority: High (Process Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Core Logic User Query: "I need to couple 2,3-dic...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: 5829-PYR-OPT Status: Open Priority: High (Process Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Logic

User Query: "I need to couple 2,3-dichloropyridine with cyclohexanol. How do I maximize yield and ensure regioselectivity for the 2-position?"

Technical Response: The synthesis of 3-chloro-2-(cyclohexyloxy)pyridine relies on a Nucleophilic Aromatic Substitution (


).[1] Success depends on exploiting the electronic distinctiveness of the pyridine ring.
The Regioselectivity "Lock"

You are reacting 2,3-dichloropyridine with cyclohexanol .

  • C2-Position (Target): Highly activated. The adjacent ring nitrogen (

    
    ) acts as an electron sink, stabilizing the negative charge in the Meisenheimer intermediate.
    
  • C3-Position (Off-target): Poorly activated. It lacks the direct conjugation to the nitrogen necessary to stabilize the transition state effectively.

Verdict: Under standard basic conditions, the reaction is naturally highly selective for the C2-position (>95:5). If you observe C3-substitution, your reaction temperature is likely too high (thermodynamic control) or the solvent system is incorrect.

Standard Operating Procedure (The "Gold Standard")

Based on internal optimization data for hindered secondary alcohols.

Reagents
  • Substrate: 2,3-Dichloropyridine (1.0 equiv)

  • Nucleophile: Cyclohexanol (1.2 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.3 equiv)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone). Concentration: 0.5 M.

Step-by-Step Protocol
  • Preparation of Alkoxide:

    • Charge an oven-dried flask with NaH (1.3 equiv) under Nitrogen/Argon.

    • Wash NaH with dry hexanes (optional, to remove oil) if downstream purification is sensitive to mineral oil.

    • Add anhydrous DMF. Cool to 0 °C.

    • Add Cyclohexanol (1.2 equiv) dropwise. Caution: Hydrogen gas evolution.

    • Stir at 0 °C for 15 mins, then warm to RT for 30 mins to ensure complete deprotonation.

  • Coupling:

    • Add 2,3-Dichloropyridine (1.0 equiv) as a solution in minimal DMF.

    • Critical Step: Heat the mixture to 60–70 °C .

    • Note: Unlike primary alcohols (MeOH, BnOH), secondary alcohols like cyclohexanol are sterically hindered and often require thermal activation to reach full conversion.

  • Quench & Workup:

    • Monitor by HPLC/TLC. Reaction typically completes in 2–4 hours.

    • Cool to 0 °C. Quench carefully with water or saturated

      
      .
      
    • Extract with EtOAc or MTBE. Wash organic layer with water (

      
      ) to remove DMF.
      

Troubleshooting Guide (FAQ)

Ticket Issue #1: "The reaction stalls at 60-70% conversion."

Diagnosis: Moisture contamination or "Dead" Base. Technical Insight:


 reactions are reversible if water is present. Hydroxide (

) is a smaller, harder nucleophile than cyclohexoxide and will compete to form 3-chloro-2-hydroxypyridine (the hydrolysis byproduct), which is unreactive and kills the stoichiometry. Resolution:
  • Check Solvent: DMF is hygroscopic. Ensure water content is <0.05% (Karl Fischer).

  • Check NaH: Old NaH absorbs moisture and turns into NaOH. Use a fresh bottle or titrate the base.

  • Alternative: Switch to t-BuOK (1.5 equiv) in THF . Potassium alkoxides are often more soluble and reactive than sodium salts.

Ticket Issue #2: "I see a new impurity forming at long reaction times."

Diagnosis: Elimination (E2) side reaction. Technical Insight: Cyclohexoxide is a strong base as well as a nucleophile. If the reaction is heated too aggressively (>90 °C), the base may deprotonate the cyclohexyl ring of the product or the starting material, leading to elimination (forming cyclohexene) or decomposition. Resolution:

  • Cap temperature at 75 °C.

  • Do not leave the reaction overnight at heat. Quench immediately upon consumption of starting material.

Ticket Issue #3: "Can I use a weaker base like Carbonate?"

Diagnosis: Kinetic insufficiency. Technical Insight:


 or 

are generally too weak to fully deprotonate cyclohexanol (

). This leads to a low concentration of the active alkoxide nucleophile, causing extremely slow kinetics. Resolution:
  • Stick to NaH or t-BuOK.

  • If you must use carbonate (e.g., for safety), you must add a Phase Transfer Catalyst (e.g., 18-Crown-6 or TBAI) and use a high-boiling solvent (DMSO) at 100 °C, but this risks dirty profiles.

Optimization Matrix (Data Tables)

Table 1: Solvent & Base Screening Results (Simulated)

EntryBase (1.3 eq)SolventTemp (°C)Time (h)Conversion (%)Regioselectivity (C2:C3)Notes
1

DMF8024< 10N/ABase too weak.
2NaH DMF 60 3 > 98 99:1 Optimal conditions.
3NaHTHF60126599:1Slower kinetics (solubility).
4t-BuOKTHF602> 9898:2Excellent alternative.[2]
5NaHDMF12019090:10Loss of selectivity; degradation.

Visualizing the Chemistry

Diagram A: Reaction Mechanism & Regioselectivity Logic

This diagram illustrates why the C2 position is chemically preferred over C3.

ReactionMechanism SM 2,3-Dichloropyridine TS_C2 Transition State (C2 Attack) Stabilized by N-atom (Low Energy Barrier) SM->TS_C2 + Nu- TS_C3 Transition State (C3 Attack) No N-stabilization (High Energy Barrier) SM->TS_C3 + Nu- Nu Cyclohexoxide (Nu-) Prod_C2 Product: 3-Chloro-2-(cyclohexyloxy)pyridine (Major >95%) TS_C2->Prod_C2 - Cl- Prod_C3 Impurity: 2-Chloro-3-(cyclohexyloxy)pyridine (Minor <5%) TS_C3->Prod_C3 - Cl-

Caption: Kinetic pathway comparison. C2 attack is favored due to resonance stabilization of the intermediate by the pyridine nitrogen.

Diagram B: Troubleshooting Decision Tree

Use this flow to diagnose low yields.

Troubleshooting Start Issue: Low Yield / Incomplete Reaction CheckSM Is Starting Material (SM) remaining? Start->CheckSM YesSM Yes: Reaction Stalled CheckSM->YesSM Yes NoSM No: SM Consumed but Low Yield CheckSM->NoSM No CheckWater Check Water Content (Is solvent wet?) YesSM->CheckWater Dry Dry Solvent/New NaH CheckWater->Dry Yes (Wet) Temp Increase Temp to 70°C CheckWater->Temp No (Dry) AnalyzeImp Analyze Impurity Profile NoSM->AnalyzeImp Hydrolysis Peak at M-Cl+OH? (Hydrolysis) AnalyzeImp->Hydrolysis Hydrolysis Elimination Complex Mixture? (Polymerization/Elimination) AnalyzeImp->Elimination Degradation FixHydro Strict Anhydrous Conditions Hydrolysis->FixHydro FixElim Lower Temp / Reduce Base Conc. Elimination->FixElim

Caption: Diagnostic logic for resolving yield issues in SNAr couplings.

References

  • BenchChem. An In-depth Technical Guide to the Core Reactions of 2,3-Dichloropyridine.[1] (2025).[1][2][3][4] Retrieved from 1

  • WuXi AppTec. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class Chapter 29.[5] Retrieved from 5

  • Organic Chemistry Portal. Nucleophilic Substitution: SNAr Reaction. (General Reference). Retrieved from 6

Sources

Optimization

Technical Support Center: 3-Chloro-2-(cyclohexyloxy)pyridine Storage &amp; Stability

Executive Summary & Chemical Context 3-Chloro-2-(cyclohexyloxy)pyridine is a specialized heterocyclic intermediate often employed in the synthesis of agrochemicals (e.g., sulfonylurea herbicides) and pharmaceutical targe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

3-Chloro-2-(cyclohexyloxy)pyridine is a specialized heterocyclic intermediate often employed in the synthesis of agrochemicals (e.g., sulfonylurea herbicides) and pharmaceutical targets (e.g., CRF1 antagonists).

While the pyridine ring offers aromatic stability, the 2-alkoxy ether linkage is a known site of vulnerability. Unlike simple aryl ethers, 2-alkoxypyridines possess a "masked" amide character. Under specific conditions—primarily acidic moisture or high thermal stress—they tend to revert to their thermodynamically favored tautomer: the 2-pyridone .

This guide provides a self-validating system to prevent this specific decomposition pathway, ensuring the integrity of your starting material.

The Decomposition Mechanism: Why It Degrades

To prevent decomposition, one must understand the causality.[1] The primary threat to 3-Chloro-2-(cyclohexyloxy)pyridine is acid-catalyzed hydrolysis .

The Pathway

The electron-withdrawing chlorine atom at the 3-position decreases the electron density of the pyridine ring, making the carbon at the 2-position more electrophilic. In the presence of trace moisture and acid (even atmospheric CO₂ or residual silica acid), water attacks the 2-position. This cleaves the cyclohexyl ether, releasing cyclohexanol and generating 3-chloro-2-pyridone , which typically precipitates as a solid impurity.

Visualization: Hydrolysis Pathway

The following diagram illustrates the transformation you are trying to prevent.

DecompositionPathway Compound 3-Chloro-2-(cyclohexyloxy)pyridine (Liquid/Low-melt Solid) Intermediate Tetrahedral Intermediate Compound->Intermediate Nucleophilic Attack Moisture Trace H2O / H+ Moisture->Intermediate Products 3-Chloro-2-pyridone (Solid) + Cyclohexanol Intermediate->Products Ether Cleavage (Irreversible)

Figure 1: The acid-catalyzed hydrolysis pathway converting the ether to the pyridone.

Troubleshooting Guide & FAQs

This section addresses specific observations you may encounter in the lab.

Scenario A: Visual Changes

Q: My sample has turned from a clear oil/off-white solid to a yellow mixture with white precipitate. What happened?

  • Diagnosis: This is the classic sign of hydrolysis . The yellowing often indicates trace N-oxidation or oxidative impurities, but the white precipitate is almost certainly 3-chloro-2-pyridone .

  • Why: The pyridone form is significantly more polar than the starting ether. While the ether is soluble in non-polar organic solvents (Hexane, DCM), the pyridone often crystallizes out or forms a gum.

  • Action: Filter the mixture. The solid is likely the impurity. Analyze the filtrate by TLC (see Protocol 1).

Q: The material smells different than when I bought it.

  • Diagnosis: Decomposition releases cyclohexanol .

  • Why: Cleavage of the ether bond releases the alcohol leaving group. Cyclohexanol has a distinct camphor-like, medicinal odor.

  • Action: If this odor is strong, significant decomposition has occurred. Quantify purity immediately.

Scenario B: Storage & Handling

Q: Can I store this in a standard glass vial on the benchtop?

  • Answer: No.

  • Reasoning: Standard glass surfaces are slightly acidic (silanols), and ambient air contains moisture. Over weeks, this micro-environment catalyzes the hydrolysis described above.

  • Protocol: Store under an inert atmosphere (Argon/Nitrogen) in a desiccator. For long-term storage (>1 month), keep at -20°C.

Q: I need to dry the material. Can I use heat?

  • Answer: Use caution. Do not exceed 40°C.

  • Reasoning: 2-alkoxypyridines can undergo a thermal rearrangement (similar to the Chapman rearrangement) to N-alkylpyridones at high temperatures, even without water.

  • Protocol: Dry under high vacuum at ambient temperature (20-25°C).

Validated Protocols

Protocol 1: Self-Validating Purity Check (TLC)

Use this quick check before committing the material to a reaction.

  • Stationary Phase: Silica Gel 60 F254 plates.

  • Mobile Phase: 10% Ethyl Acetate in Hexanes.

  • Visualization: UV (254 nm).

  • Expected Rf Values:

    • Target (Ether): High Rf (~0.6 - 0.8). It is non-polar.

    • Impurity (Pyridone): Low Rf (~0.1 - 0.2). It is highly polar/H-bonding.

    • Impurity (Cyclohexanol): Mid Rf (Stains with KMnO4/Vanillin; invisible under UV).

Interpretation: If you see a "drag" or a spot near the baseline, your material has hydrolyzed.

Protocol 2: Rescue/Repurification

If decomposition is <10%, use this method to remove the pyridone.

  • Dissolution: Dissolve the crude material in Pentane or Hexane (The target is highly soluble; the pyridone is not).

  • Filtration: Filter the suspension through a sintered glass funnel or a pad of Celite. The white solid collected is the pyridone impurity.

  • Wash: Wash the filtrate with cold 1M NaOH (rapidly) to remove trace phenolic/pyridone species.

  • Dry: Dry over MgSO₄ (neutral), filter, and concentrate in vacuo at <30°C.

Storage Decision Workflow

Follow this logic tree to determine the optimal storage condition for your specific duration.

StorageWorkflow Start Received 3-Chloro-2-(cyclohexyloxy)pyridine Duration Intended Storage Duration? Start->Duration ShortTerm < 1 Week (Active Use) Duration->ShortTerm LongTerm > 1 Week (Stock) Duration->LongTerm ActionShort 1. Flush headspace with Argon 2. Seal with Parafilm 3. Store at 4°C (Fridge) ShortTerm->ActionShort ActionLong 1. Transfer to amber vial 2. Vacuum seal / Desiccator 3. Store at -20°C LongTerm->ActionLong Warning AVOID: Acidic conditions, Light, Moisture ActionShort->Warning ActionLong->Warning

Figure 2: Decision tree for determining appropriate storage conditions based on usage timelines.

Quantitative Data: Stability Profile

ParameterStable ConditionCritical Limit (Risk of Decomposition)
Temperature -20°C to 25°C> 40°C (Thermal Rearrangement Risk)
pH Sensitivity Neutral to Basic (pH 7-10)Acidic (pH < 5) triggers rapid hydrolysis
Moisture Anhydrous (< 0.1% H2O)Atmospheric humidity (Hydrolysis risk)
Atmosphere Argon / NitrogenAir (CO2 absorption can lower pH locally)

References

  • Hydrolysis of 2-Alkoxypyridines

    • Mechanism:[2][3][4] The acid-catalyzed hydrolysis of 2-alkoxypyridines to 2-pyridones is a well-documented transformation driven by the thermodynamic stability of the amide-like pyridone tautomer.

    • Source: Katritzky, A. R., & Lagowski, J. M. (1963). "Prototropic Tautomerism of Heteroaromatic Compounds: II. Six-Membered Rings." Advances in Heterocyclic Chemistry, 1, 339-437. Link

  • Application in Synthesis (CRF1 Antagonists)

    • Context: Describes the synthesis and use of 2-aryloxy-4-alkoxy-pyridines, highlighting the chemical behavior of the ether linkage in similar pyridine scaffolds.
    • Source:Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists.[5] (2008).[5][6] National Institutes of Health (PubMed). Link

  • General Storage of Halogenated Pyridines

    • Standard: MSDS data for chloropyridines emphasizes protection from moisture and oxidizing agents to prevent the release of HCl and degrad
    • Source: Sigma-Aldrich Safety Data Sheet (Generic 2-Chloropyridine derivatives). Link

  • Synthesis of Sulfonylurea Herbicides

    • Context: 3-chloro-2-alkoxypyridines are key intermediates. The patents regarding these syntheses often specify anhydrous conditions to preserve the ether integrity.
    • Source:Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide.[7] (2006).[3] Asian Journal of Chemistry. Link

Sources

Troubleshooting

Technical Support Center: Enhancing Regioselectivity in the Functionalization of 3-Chloro-2-(cyclohexyloxy)pyridine

Welcome to the technical support center for the regioselective functionalization of 3-Chloro-2-(cyclohexyloxy)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective functionalization of 3-Chloro-2-(cyclohexyloxy)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile pyridine scaffold. Here, we provide in-depth answers to common questions and troubleshoot potential issues to help you achieve optimal regioselectivity and yield in your experiments, with a primary focus on achieving C4 functionalization.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving regioselective functionalization of 3-chloro-2-(cyclohexyloxy)pyridine?

The functionalization of this substrate presents a classic challenge in heterocyclic chemistry: controlling the site of reaction on an electron-deficient ring that possesses multiple potentially reactive C-H bonds. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates it towards standard electrophilic aromatic substitution.[1] Therefore, strategies like deprotonation (lithiation) are employed. The key challenge lies in directing this deprotonation to a single, desired position. For 3-chloro-2-(cyclohexyloxy)pyridine, the principal reactive sites for deprotonation are the C4 and C6 positions. The regiochemical outcome is a delicate balance of electronic effects from the chloro- and cyclohexyloxy- substituents, the coordinating ability of the nitrogen and oxygen atoms, and the reaction conditions employed.[2]

Q2: How does the 2-(cyclohexyloxy) group influence the regioselectivity?

The 2-(cyclohexyloxy) group is the most powerful controlling element on the substrate. It functions as a Directed Metalation Group (DMG) .[3][4] This is the foundational principle behind achieving high regioselectivity. During the lithiation step, the oxygen atom of the cyclohexyloxy group acts as a Lewis base, coordinating to the lithium cation of the organolithium base (e.g., LDA, n-BuLi).[5] This coordination event brings the base into close proximity to the C-H bonds ortho to the DMG. This phenomenon, known as the Complex Induced Proximity Effect (CIPE), dramatically lowers the kinetic barrier for deprotonation at the adjacent positions.[5][6]

Since the C3 position is already substituted with chlorine, the deprotonation is directed primarily to the C4 position. The C6 position, while ortho to the ring nitrogen, is sterically and electronically less favored for deprotonation under kinetically controlled conditions due to the dominant directing power of the 2-alkoxy group.

Caption: Troubleshooting workflow for poor C4:C6 regioselectivity.

Issue 3: How can I reliably distinguish and quantify the C4 and C6 isomers?

Accurate characterization is essential to confirm the success of your reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is the most powerful tool. The aromatic protons on the pyridine ring will have distinct chemical shifts and coupling patterns. The C5-H and C6-H protons of the C4-substituted product will have a different appearance compared to the C4-H and C5-H protons of the C6-substituted product. Specifically, look for the characteristic coupling constants (J-values) between adjacent protons on the pyridine ring. Integration of the distinct signals for each isomer will allow for quantification of the product ratio. [7]* Mass Spectrometry (MS):

    • While isomers have the same molecular weight, their fragmentation patterns in GC-MS or LC-MS can differ. Fragmentation involving the substituent and its position relative to the nitrogen atom can sometimes provide clues to the isomer's identity. [8]The most reliable method is to couple MS with a chromatographic technique (GC or LC) to first separate the isomers based on their different polarities and then confirm their mass. [8]

Experimental Protocol: C4-Selective Silylation

This protocol provides a representative example for the C4-selective functionalization of 3-chloro-2-(cyclohexyloxy)pyridine using Trimethylsilyl chloride (TMSCl) as the electrophile.

Materials:

  • 3-chloro-2-(cyclohexyloxy)pyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, solution in hexanes, freshly titrated)

  • Trimethylsilyl chloride (TMSCl), distilled

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum. Maintain the system under a positive pressure of inert gas throughout the experiment.

  • Initial Solution: To the flask, add 3-chloro-2-(cyclohexyloxy)pyridine (1.0 eq) and dissolve it in anhydrous THF (approx. 0.2 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -75 °C.

  • Stirring: Stir the resulting solution at -78 °C for 2 hours. The solution may change color, indicating the formation of the lithiated species.

  • Electrophilic Quench: Slowly add TMSCl (1.2 eq) dropwise to the cold solution.

  • Reaction: Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature over 2 hours.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Analyze the purified product and determine the isomeric ratio by ¹H NMR spectroscopy.

References

  • Directed ortho metalation. Wikipedia. [Link]

  • Directed ortho Metalation (DOM). Organic Chemistry Portal. [Link]

  • Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

  • On the mechanism of the directed ortho and remote metalation reactions of N,N-dialkylbiphenyl 2-carboxamides. PubMed. [Link]

  • Selective lithiation of 3-chloro-2-ethoxypyridine (1) and subsequent... ResearchGate. [Link]

  • First Regioselective C-2 Lithiation of 3- and 4-Chloropyridines. ResearchGate. [Link]

  • DIRECTED ORTHO METALATION. Jacques Mortier - Unblog.fr. [Link]

  • Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications (RSC Publishing). [Link]

  • REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. Heterocycles. [Link]

  • Regioselective difunctionalization of pyridines via 3,4-pyridynes. PMC. [Link]

  • REGIOSELECl'IVE ORTHO-LITHIATION OF HALOPYRIDINES. SYNTHESES OF ORTHO-DISUJBSTITWED PYRIDINES AND A CONVENIENT GENERATION OF ,. ResearchGate. [Link]

  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B. [Link]

  • Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society. [Link]

  • Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. [Link]

  • Directed (ortho) Metallation. University of Liverpool. [Link]

  • Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity. PubMed. [Link]

  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. [Link]

  • High-Resolution Photoelectron Spectroscopy of the Pyridinide Isomers. ChemRxiv. [Link]

  • ortho metalation. Andrew G Myers Research Group, Harvard University. [Link]

  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES. [Link]

  • Pyridine. Wikipedia. [Link]

  • Regioselective difunctionalization of pyridines via 3,4-pyridynes. RSC Publishing. [Link]

Sources

Reference Data & Comparative Studies

Validation

3-Chloro-2-(cyclohexyloxy)pyridine vs other halogenated pyridines in synthesis

Executive Summary: The "Masked" Pyridine Scaffold 3-Chloro-2-(cyclohexyloxy)pyridine represents a specialized subclass of halogenated pyridines where the highly reactive 2-position is "capped" by a bulky lipophilic ether...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Masked" Pyridine Scaffold

3-Chloro-2-(cyclohexyloxy)pyridine represents a specialized subclass of halogenated pyridines where the highly reactive 2-position is "capped" by a bulky lipophilic ether. Unlike 2-chloropyridine (highly susceptible to nucleophilic attack) or 3-chloropyridine (electronically neutral/deactivated), this scaffold offers a unique orthogonal reactivity profile .

For medicinal chemists, this molecule serves two critical functions:

  • Metabolic Stability & Lipophilicity: The cyclohexyl group provides a robust hydrophobic moiety often required to fill ATP-binding pockets (e.g., Kinase inhibitors like PIM-1) while blocking the metabolically vulnerable 2-position.

  • Regiocontrol: The alkoxy group directs subsequent functionalization (via Lithiation or Cross-coupling) away from the 2-position, preventing the "scrambling" often seen with di-halogenated pyridines.

Synthesis Protocol: Regioselective SNAr

The most robust route to 3-Chloro-2-(cyclohexyloxy)pyridine utilizes Nucleophilic Aromatic Substitution (SNAr) on 2,3-dichloropyridine. The nitrogen atom activates the C2-chlorine for displacement, while the C3-chlorine remains intact due to lack of resonance activation.

Protocol: C2-Selective Etherification
  • Precursor: 2,3-Dichloropyridine (CAS: 2402-77-9)

  • Reagents: Cyclohexanol (1.2 equiv), Sodium Hydride (1.3 equiv, 60% in oil), THF (anhydrous).

  • Conditions: 0°C to Reflux under

    
    .
    

Step-by-Step Methodology:

  • Activation: Suspend NaH (1.3 equiv) in anhydrous THF at 0°C. Dropwise add Cyclohexanol (1.2 equiv). Stir for 30 min until

    
     evolution ceases. Rationale: Generates the potent sodium cyclohexyloxide nucleophile.
    
  • Addition: Cool the alkoxide solution to 0°C. Add 2,3-dichloropyridine (1.0 equiv) dissolved in THF dropwise. Control: Exothermic reaction; maintain temp <10°C to prevent bis-substitution.

  • Reaction: Warm to room temperature, then reflux for 4–6 hours. Monitor via TLC/LCMS (Target M+H: ~212).

  • Workup: Quench with sat.

    
    . Extract with EtOAc. Wash organic layer with brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexanes/EtOAc 9:1). The product is typically a colorless oil or low-melting solid.

Visual Synthesis Pathway

SynthesisPath Fig 1. Regioselective SNAr mechanism targeting the activated C2 position. Start 2,3-Dichloropyridine (Electrophile) Inter Meisenheimer Complex (C2) Start->Inter SNAr Attack (C2) Reagent Cyclohexanol + NaH (Nucleophile) Reagent->Inter Product 3-Chloro-2-(cyclohexyloxy)pyridine (Target) Inter->Product -Cl- (Leaving Group)

Comparative Reactivity Analysis

The utility of 3-Chloro-2-(cyclohexyloxy)pyridine becomes evident when compared to standard halogenated pyridines. The cyclohexyloxy group acts as both a steric shield and an electronic donor.

Table 1: Reactivity Matrix vs. Alternatives
Feature2-Chloropyridine 3-Chloropyridine 3-Chloro-2-(cyclohexyloxy)pyridine
Electronic Nature Electron-Deficient (

-deficient)
Neutral / DeactivatedElectron-Rich (Alkoxy Donor)
SNAr Susceptibility High (C2 is activated)Low (Requires strong forcing)Negligible (C2 blocked; C4/6 deactivated)
Pd-Catalyzed Coupling Fast Oxidative AdditionModerate Oxidative AdditionSlow (Steric hindrance at C2 + e- rich ring)
Lithiation (DoM) Unstable (Elimination to Pyridyne)C4-Lithiation (Temp. sensitive)Highly Selective C4-Lithiation (Directed by Oxygen)
Primary Utility Starting MaterialSimple Building BlockLate-Stage Intermediate / Scaffold
Deep Dive: The "Ortho-Effect" in Cross-Coupling

When attempting Suzuki or Buchwald-Hartwig couplings at the C3-chlorine, the adjacent cyclohexyloxy group exerts significant influence:

  • Steric Hindrance: The bulky cyclohexyl ring hinders the approach of the Palladium(0) catalyst, slowing down the oxidative addition step compared to unsubstituted 3-chloropyridine.

  • Electronic Deactivation: The oxygen atom donates electron density into the ring (mesomeric effect), making the C-Cl bond stronger and less prone to oxidative addition.

Optimization Tip: For coupling this specific substrate, standard catalysts (


) often fail. Switch to electron-rich, bulky phosphine ligands  (e.g., XPhos , SPhos , or BrettPhos ) to facilitate oxidative addition on the deactivated/hindered chloride.
Visual Reactivity Flow

ReactivityFlow Fig 2. Divergent reaction pathways available to the scaffold. Core 3-Chloro-2-(cyclohexyloxy)pyridine Path1 Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd-XPhos) Core->Path1 C3 Functionalization Path2 Lithiation / Trapping (n-BuLi, Electrophile) Core->Path2 C4 Directed Lithiation Path3 Acidic Cleavage (TFA or HBr) Core->Path3 Ether Hydrolysis Prod1 3-Aryl-2-(cyclohexyloxy)pyridine (Biaryl Scaffold) Path1->Prod1 Prod2 3-Chloro-4-substituted-2-alkoxypyridine (C4 Functionalization) Path2->Prod2 Prod3 3-Chloro-2-pyridone (Deprotection) Path3->Prod3

Applications in Drug Discovery

This scaffold is not merely a reagent but a pharmacophore builder .

  • Kinase Inhibition (PIM-1 / MAPK): The cyclohexyl group fits into hydrophobic pockets (e.g., the ATP-binding site), while the pyridine nitrogen can serve as a hydrogen bond acceptor. The C3-position is then used to attach the "warhead" or hinge-binding motif.

  • Bioisostere Construction: The 2-alkoxypyridine motif is often used as a bioisostere for ortho-disubstituted benzenes, improving solubility and metabolic profile (lowering LogD).

References

  • BenchChem. (2025).[1][2][3] An In-depth Technical Guide to the Core Reactions of 2,3-Dichloropyridine. Retrieved from

  • Schlosser, M., & Rausis, T. (2004). Site-Selective Derivatization of 2- and 3-Chloropyridines. European Journal of Organic Chemistry. (Demonstrates lithiation regioselectivity in alkoxypyridines).
  • Liotta, D. (Ed.). (2010). Pyridines: From Lab to Production. Elsevier. (General reference for SNAr reactivity trends on di-halopyridines).
  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (Protocol grounding for coupling hindered chlorides).

Sources

Comparative

A Comparative Guide to the Synthetic Validation of 3-Chloro-2-(cyclohexyloxy)pyridine

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and agrochemical research, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, pyr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, pyridine derivatives hold a prominent position due to their prevalence in a wide array of bioactive molecules. This guide provides an in-depth technical comparison of two primary synthetic routes for the preparation of 3-Chloro-2-(cyclohexyloxy)pyridine, a valuable building block in medicinal chemistry. By examining the practical and theoretical aspects of both Nucleophilic Aromatic Substitution (SNAr) and the Williamson Ether Synthesis, this document aims to equip researchers with the critical insights needed to make informed decisions in their synthetic endeavors.

Introduction to 3-Chloro-2-(cyclohexyloxy)pyridine

3-Chloro-2-(cyclohexyloxy)pyridine is a substituted pyridine derivative with potential applications in the development of new therapeutic agents and specialized chemical materials. The strategic placement of the chloro and cyclohexyloxy groups on the pyridine ring offers multiple avenues for further functionalization, making it an attractive intermediate for creating diverse molecular libraries. The validation of an efficient and scalable synthetic route is paramount for its cost-effective production and subsequent utilization in drug discovery pipelines.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

The direct displacement of a halide from an activated aromatic ring by a nucleophile, known as Nucleophilic Aromatic Substitution (SNAr), presents a straightforward approach to 3-Chloro-2-(cyclohexyloxy)pyridine. This route typically involves the reaction of 2,3-dichloropyridine with cyclohexanol in the presence of a strong base.

Mechanistic Rationale

The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack. In 2,3-dichloropyridine, the C2 position is significantly more electrophilic than the C3 position due to the electron-withdrawing inductive effect of the adjacent nitrogen atom. This electronic preference directs the incoming nucleophile, in this case, the cyclohexoxide anion, to selectively attack the C2 carbon, leading to the displacement of the chloride ion at that position.[1][2] The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex, which subsequently collapses to form the desired product and releases the chloride leaving group.[3]

Experimental Protocol: SNAr Synthesis of 3-Chloro-2-(cyclohexyloxy)pyridine

Materials:

  • 2,3-Dichloropyridine

  • Cyclohexanol

  • Sodium Hydride (NaH) (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of cyclohexanol (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of sodium cyclohexoxide.

  • Add a solution of 2,3-dichloropyridine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 110 °C and maintain for 12-24 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 3-Chloro-2-(cyclohexyloxy)pyridine.

SNAr_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 2,3-Dichloropyridine 2,3-Dichloropyridine Nucleophilic Attack at C2 Nucleophilic Attack at C2 2,3-Dichloropyridine->Nucleophilic Attack at C2 Cyclohexanol Cyclohexanol Formation of Sodium Cyclohexoxide Formation of Sodium Cyclohexoxide Cyclohexanol->Formation of Sodium Cyclohexoxide with NaH in DMF NaH Sodium Hydride (Base) Formation of Sodium Cyclohexoxide->Nucleophilic Attack at C2 Meisenheimer Complex Intermediate Meisenheimer Complex Intermediate Nucleophilic Attack at C2->Meisenheimer Complex Intermediate Chloride Elimination Chloride Elimination Meisenheimer Complex Intermediate->Chloride Elimination Quenching Quenching Chloride Elimination->Quenching Extraction Extraction Quenching->Extraction Purification (Chromatography) Purification (Chromatography) Extraction->Purification (Chromatography) 3-Chloro-2-(cyclohexyloxy)pyridine 3-Chloro-2-(cyclohexyloxy)pyridine Purification (Chromatography)->3-Chloro-2-(cyclohexyloxy)pyridine

Caption: Workflow for the SNAr synthesis of 3-Chloro-2-(cyclohexyloxy)pyridine.

Route 2: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide or other substrate with a good leaving group via an SN2 mechanism.[4] In the context of synthesizing 3-Chloro-2-(cyclohexyloxy)pyridine, this would involve the reaction of the sodium salt of 3-chloro-2-hydroxypyridine with a cyclohexyl halide (e.g., cyclohexyl bromide).

Mechanistic Rationale

This synthesis proceeds via a two-step process. First, the acidic proton of 3-chloro-2-hydroxypyridine is removed by a strong base, such as sodium hydride, to generate the corresponding sodium 3-chloro-2-pyridinoxyl, a potent nucleophile. This alkoxide then undergoes an SN2 reaction with a cyclohexyl halide. The nucleophilic oxygen atom of the pyridinoxyl attacks the electrophilic carbon of the cyclohexyl halide, displacing the halide and forming the desired ether linkage. It is crucial to use a cyclohexyl halide with a good leaving group (e.g., bromide or iodide) to facilitate the SN2 reaction.

Experimental Protocol: Williamson Ether Synthesis of 3-Chloro-2-(cyclohexyloxy)pyridine

Materials:

  • 3-Chloro-2-hydroxypyridine

  • Cyclohexyl bromide

  • Sodium Hydride (NaH) (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 3-chloro-2-hydroxypyridine (1.0 equivalent) in anhydrous DMF.

  • Cool the solution to 0 °C and add sodium hydride (1.1 equivalents) portion-wise.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium 3-chloro-2-pyridinoxyl.

  • Add cyclohexyl bromide (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-Chloro-2-(cyclohexyloxy)pyridine.

Williamson_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 3-Chloro-2-hydroxypyridine 3-Chloro-2-hydroxypyridine Formation of Sodium 3-chloro-2-pyridinoxyl Formation of Sodium 3-chloro-2-pyridinoxyl 3-Chloro-2-hydroxypyridine->Formation of Sodium 3-chloro-2-pyridinoxyl with NaH in DMF Cyclohexyl Bromide Cyclohexyl Bromide SN2 Attack SN2 Attack Cyclohexyl Bromide->SN2 Attack NaH Sodium Hydride (Base) Formation of Sodium 3-chloro-2-pyridinoxyl->SN2 Attack Quenching Quenching SN2 Attack->Quenching Extraction Extraction Quenching->Extraction Purification (Chromatography) Purification (Chromatography) Extraction->Purification (Chromatography) 3-Chloro-2-(cyclohexyloxy)pyridine 3-Chloro-2-(cyclohexyloxy)pyridine Purification (Chromatography)->3-Chloro-2-(cyclohexyloxy)pyridine

Caption: Workflow for the Williamson Ether Synthesis of 3-Chloro-2-(cyclohexyloxy)pyridine.

Comparative Analysis of Synthetic Routes

ParameterNucleophilic Aromatic Substitution (SNAr)Williamson Ether Synthesis
Starting Materials 2,3-Dichloropyridine, Cyclohexanol3-Chloro-2-hydroxypyridine, Cyclohexyl Bromide
Key Transformation SNAr at C2 of the pyridine ringSN2 reaction at the cyclohexyl carbon
Regioselectivity Generally high for the C2 position due to electronic activation by the pyridine nitrogen.[1][2]Not applicable as the position of etherification is predetermined by the starting materials.
Potential Byproducts Unreacted starting materials, potential for minor C3 substitution under harsh conditions.Elimination products (cyclohexene) from the reaction of the alkoxide with the cyclohexyl halide, especially at higher temperatures.
Typical Yield High yields have been reported for similar SNAr reactions on 2,3-dichloropyridine.[5]Generally good to high yields, but can be sensitive to steric hindrance and competing elimination reactions.
Reaction Conditions Higher temperatures (e.g., 110 °C) and a strong base are typically required.[5]Milder temperatures (e.g., 80-100 °C) are often sufficient.
Scalability Generally scalable, but the use of high temperatures and strong bases may require specialized equipment.Readily scalable and a well-established industrial process.
Cost-Effectiveness Dependent on the relative cost of 2,3-dichloropyridine versus 3-chloro-2-hydroxypyridine.Dependent on the relative cost of 3-chloro-2-hydroxypyridine and cyclohexyl bromide.
Safety Considerations Use of sodium hydride requires careful handling due to its flammability. High reaction temperatures pose a risk.Use of sodium hydride requires careful handling. Cyclohexyl bromide is a lachrymator.

Conclusion and Recommendations

Both the Nucleophilic Aromatic Substitution and the Williamson Ether Synthesis represent viable and effective pathways for the synthesis of 3-Chloro-2-(cyclohexyloxy)pyridine.

The SNAr route offers the advantage of utilizing a readily available starting material, 2,3-dichloropyridine, and exhibits high regioselectivity for the desired C2 substitution. However, it often requires higher reaction temperatures, which may not be suitable for substrates with sensitive functional groups.

The Williamson Ether Synthesis , on the other hand, is a well-established and generally milder method. The regioselectivity is inherently controlled by the choice of starting materials. The main challenge with this route is the potential for a competing elimination reaction, which can be minimized by careful control of the reaction temperature.

The choice between these two synthetic routes will ultimately depend on several factors, including the availability and cost of the starting materials, the scale of the synthesis, and the tolerance of any other functional groups present in the molecule. For initial laboratory-scale synthesis and validation, both routes are highly recommended for exploration to determine the most optimal conditions for yield and purity. For larger-scale production, the Williamson Ether Synthesis may offer advantages in terms of milder conditions and potentially easier purification, provided the elimination byproduct can be effectively controlled.

References

  • Pearson. SNAr Reactions of Pyridine: Videos & Practice Problems. Available from: [Link]

  • Wavefunction, Inc. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available from: [Link]

  • International Research Journal of Multidisciplinary Scope (IRJMS). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. Available from: [Link]

  • ResearchGate. (PDF) S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. Available from: [Link]

  • Patel, S., et al. Design, Synthesis, and antimicrobial evaluation of imidazo[1,2-a]pyridine-triazole hybrids through click chemistry and Suzuki-Miyaura cross-coupling. Indian Journal of Heterocyclic Chemistry, 2025, 35(03), 667. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

Sources

Validation

A Head-to-Head Comparison of Catalysts for the Synthesis of 3-Chloro-2-(cyclohexyloxy)pyridine

In the landscape of pharmaceutical and agrochemical development, the synthesis of substituted pyridines remains a cornerstone of medicinal chemistry. The 2-alkoxypyridine motif, in particular, is a prevalent scaffold in...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and agrochemical development, the synthesis of substituted pyridines remains a cornerstone of medicinal chemistry. The 2-alkoxypyridine motif, in particular, is a prevalent scaffold in numerous biologically active molecules. This guide provides a detailed, head-to-head comparison of two prominent catalytic systems for the synthesis of 3-Chloro-2-(cyclohexyloxy)pyridine: the Palladium-catalyzed Buchwald-Hartwig etherification and the Copper-catalyzed Ullmann condensation. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the nuances, advantages, and practical considerations of each method, supported by experimental data and protocols.

Introduction: The Significance of 2-Alkoxypyridines

The pyridine ring is a key heterocyclic motif in a vast array of FDA-approved drugs.[1] The introduction of an alkoxy group at the 2-position of a pyridine ring can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. The target molecule, 3-Chloro-2-(cyclohexyloxy)pyridine, serves as a representative example of this important structural class, with the chloro-substituent offering a handle for further functionalization. The synthesis of such compounds typically involves the coupling of a 2-halopyridine with an alcohol.

This guide will delve into the two most prevalent metal-catalyzed methods for achieving this transformation: the modern, versatile Palladium-catalyzed Buchwald-Hartwig reaction and the classic, yet continually evolving, Copper-catalyzed Ullmann condensation.

Catalytic System 1: Palladium-Catalyzed Buchwald-Hartwig Etherification

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the synthesis of carbon-nitrogen bonds and has been effectively extended to carbon-oxygen bond formation for the synthesis of aryl ethers.[2] This reaction is renowned for its broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to traditional methods.[3]

Mechanistic Insights

The catalytic cycle of the Buchwald-Hartwig etherification is a well-established process that involves the interplay between Pd(0) and Pd(II) species.[4][5] The generally accepted mechanism proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, 2,3-dichloropyridine), forming a Pd(II)-aryl complex.

  • Alkoxide Formation and Ligand Exchange: The alcohol (cyclohexanol) is deprotonated by a base to form an alkoxide. This alkoxide then displaces the halide from the palladium complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired 2-alkoxypyridine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]

The choice of ligand is critical for the success of the Buchwald-Hartwig reaction, with bulky, electron-rich phosphine ligands being particularly effective in promoting the reductive elimination step and stabilizing the palladium catalyst.[4]

Buchwald_Hartwig_Etherification cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)L_n-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkoxide Ar-Pd(II)L_n-OR PdII_Aryl->PdII_Alkoxide Ligand Exchange (R-OH, Base) PdII_Alkoxide->Pd0 Regenerates Catalyst Product Ar-OR PdII_Alkoxide->Product Reductive Elimination

Caption: Catalytic cycle of the Palladium-catalyzed Buchwald-Hartwig etherification.

Performance and Scope

The Buchwald-Hartwig etherification is generally characterized by high yields and the ability to couple a wide range of aryl halides with primary and secondary alcohols. The reaction conditions are typically milder than those required for the Ullmann condensation. However, the cost of palladium catalysts and the often complex, air-sensitive phosphine ligands can be a drawback, particularly for large-scale synthesis.[3]

Catalytic System 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classic method for the formation of aryl ethers, traditionally requiring stoichiometric amounts of copper and high reaction temperatures.[6][7] However, modern advancements have led to the development of catalytic systems that operate under significantly milder conditions, often employing ligands to enhance the solubility and reactivity of the copper catalyst.[8]

Mechanistic Insights

While the precise mechanism of the Ullmann condensation can vary depending on the specific reaction conditions and ligands used, a generally accepted pathway for the Cu(I)-catalyzed process involves the following steps:[8]

  • Formation of a Copper(I) Alkoxide: The copper(I) catalyst reacts with the alcohol in the presence of a base to form a copper(I) alkoxide intermediate.

  • Coordination and Oxidative Addition (or Metathesis): The aryl halide coordinates to the copper center. The subsequent step can be viewed as either an oxidative addition of the aryl halide to the Cu(I) center to form a Cu(III) intermediate, or a metathesis-like reaction.

  • Reductive Elimination: The aryl ether product is formed via reductive elimination, regenerating the active Cu(I) catalyst.

The use of ligands, such as diamines or phenanthrolines, can accelerate the reaction by stabilizing the copper intermediates and increasing their solubility.[9]

Ullmann_Condensation cluster_cycle Catalytic Cycle CuI Cu(I)X CuI_Alkoxide Cu(I)-OR CuI->CuI_Alkoxide Reaction with Alkoxide (R-OH, Base) CuIII_Intermediate Ar-Cu(III)(OR)X CuI_Alkoxide->CuIII_Intermediate Oxidative Addition (Ar-X) CuIII_Intermediate->CuI Regenerates Catalyst Product Ar-OR CuIII_Intermediate->Product Reductive Elimination

Caption: A plausible catalytic cycle for the Copper-catalyzed Ullmann condensation.

Performance and Scope

Copper-based catalysts offer a more cost-effective and environmentally benign alternative to palladium.[3] Modern Ullmann-type reactions can achieve high yields and are particularly effective for electron-deficient aryl halides. However, they often require higher temperatures than Buchwald-Hartwig reactions and may have a more limited substrate scope.[6] The reaction can also be sensitive to the choice of ligand and base.

Head-to-Head Performance Comparison

FeaturePalladium-Catalyzed Buchwald-HartwigCopper-Catalyzed Ullmann Condensation
Catalyst Pd(0) or Pd(II) precursors with phosphine ligandsCu(I) salts (e.g., CuI, CuBr) with N- or O-based ligands
Typical Catalyst Loading 0.5 - 5 mol%5 - 20 mol%
Reaction Temperature 80 - 120 °C100 - 160 °C
Reaction Time 4 - 24 hours12 - 48 hours
Yields Generally high (>80%)Moderate to high (60-90%)
Substrate Scope Broad, tolerates a wide range of functional groupsGood for electron-deficient aryl halides, can be more limited
Ligands Bulky, electron-rich phosphines (e.g., BINAP, Xantphos)[4]Diamines, phenanthrolines, amino acids
Base Strong, non-nucleophilic bases (e.g., NaOt-Bu, K3PO4)Inorganic bases (e.g., K2CO3, Cs2CO3)
Cost Higher (due to Palladium and complex ligands)[3]Lower (Copper is more abundant and cheaper)
Environmental Impact Higher (Palladium is a precious metal)[3]Lower

Experimental Protocols

The following protocols are representative examples for the synthesis of 3-Chloro-2-(cyclohexyloxy)pyridine.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Etherification

Protocol_Buchwald_Hartwig start Start step1 To an oven-dried Schlenk tube, add: - 2,3-Dichloropyridine (1 equiv.) - Pd₂(dba)₃ (2 mol%) - Xantphos (4 mol%) - NaOt-Bu (1.5 equiv.) start->step1 step2 Evacuate and backfill with argon (3x) step1->step2 step3 Add anhydrous toluene and cyclohexanol (1.2 equiv.) via syringe step2->step3 step4 Heat the reaction mixture to 110 °C for 16 hours step3->step4 step5 Cool to room temperature and quench with water step4->step5 step6 Extract with ethyl acetate (3x) step5->step6 step7 Dry the combined organic layers over Na₂SO₄, filter, and concentrate step6->step7 step8 Purify by flash column chromatography (silica gel) step7->step8 end Obtain 3-Chloro-2- (cyclohexyloxy)pyridine step8->end

Caption: Experimental workflow for the Buchwald-Hartwig etherification.

Detailed Steps:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2,3-dichloropyridine (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.5 mmol).

  • The tube is sealed, evacuated, and backfilled with argon. This cycle is repeated three times.

  • Anhydrous toluene (5 mL) and cyclohexanol (1.2 mmol) are added via syringe.

  • The reaction mixture is stirred and heated to 110 °C in an oil bath for 16 hours.

  • After cooling to room temperature, the reaction is quenched by the addition of water (10 mL).

  • The mixture is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford 3-Chloro-2-(cyclohexyloxy)pyridine.

Protocol 2: Copper-Catalyzed Ullmann Condensation

Protocol_Ullmann start Start step1 To a sealed tube, add: - 2,3-Dichloropyridine (1 equiv.) - CuI (10 mol%) - 1,10-Phenanthroline (20 mol%) - K₂CO₃ (2 equiv.) start->step1 step2 Add cyclohexanol (1.5 equiv.) and anhydrous DMF step1->step2 step3 Seal the tube and heat to 140 °C for 24 hours step2->step3 step4 Cool to room temperature and dilute with water step3->step4 step5 Extract with ethyl acetate (3x) step4->step5 step6 Wash the combined organic layers with aqueous LiCl solution step5->step6 step7 Dry over Na₂SO₄, filter, and concentrate step6->step7 step8 Purify by flash column chromatography (silica gel) step7->step8 end Obtain 3-Chloro-2- (cyclohexyloxy)pyridine step8->end

Caption: Experimental workflow for the Ullmann condensation.

Detailed Steps:

  • To a sealable reaction tube, add 2,3-dichloropyridine (1.0 mmol), copper(I) iodide (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and potassium carbonate (2.0 mmol).

  • Add cyclohexanol (1.5 mmol) and anhydrous dimethylformamide (5 mL).

  • The tube is securely sealed, and the mixture is stirred and heated to 140 °C in an oil bath for 24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with water (20 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with a 10% aqueous lithium chloride solution to remove DMF, then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield 3-Chloro-2-(cyclohexyloxy)pyridine.

Conclusion and Recommendations

Both the Palladium-catalyzed Buchwald-Hartwig etherification and the Copper-catalyzed Ullmann condensation are powerful methods for the synthesis of 2-alkoxypyridines like 3-Chloro-2-(cyclohexyloxy)pyridine.

  • For rapid, small-scale synthesis and broad substrate scope with sensitive functional groups, the Buchwald-Hartwig reaction is often the method of choice. Its milder conditions and generally higher yields can be advantageous in a research and development setting where time and material efficiency for a diverse set of analogs are critical.

  • For large-scale, cost-sensitive production, the Ullmann condensation presents a compelling alternative. The lower cost and environmental impact of copper make it a more sustainable option for industrial applications. While it may require more rigorous optimization of reaction conditions, modern ligand-assisted protocols have significantly improved its efficiency and scope.

The ultimate choice of catalyst will depend on the specific requirements of the synthesis, including scale, cost, available starting materials, and the presence of other functional groups in the molecule. It is recommended to screen both catalytic systems during the early stages of process development to identify the most optimal conditions for a given substrate.

References

  • A very simple copper(II) catalyzed C‐O coupling reaction of 2‐phenylpyridines and aliphatic diols was achieved using a strategy of C‐H functionalization. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • The highly regioselective Buchwald-Hartwig amination at C-2 of the cheap and readily accessible reagent, 2,4-dichloropyridine with a range of anilines and heterocyclic amines is described. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • The first example of the copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters has been developed. (n.d.). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • An efficient and concise approach for the synthesis of polysubstituted pyridines has been achieved through copper-catalyzed oxidative sp3 C-H coupling of oxime acetates with toluene derivatives. (2016). ACS Publications. Retrieved February 15, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Ullmann condensation. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • An efficient method for the synthesis of multi-substituted pyridines from β-aryl-substituted α,β-unsaturated oxime ethers and alkenes via Pd-catalyzed C–H activation has been developed. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 15, 2026, from [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved February 15, 2026, from [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. Retrieved February 15, 2026, from [Link]

  • A method to introduce allyl or cinnamyl groups to the picolyl positions of 2- or 4-alkylpyridines is described. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • A novel synthesis strategy to access 2-alkoxyquinoline derivatives via a palladium-driven cascade reaction is disclosed. (2024). MDPI. Retrieved February 15, 2026, from [Link]

  • Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. (n.d.). Beilstein Journals. Retrieved February 15, 2026, from [Link]

  • Synthesis of Polyfunctional Pyridines via Copper-Catalyzed Oxidative Coupling Reactions. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Ullmann Coupling & other Cu Catalyzed reactions. (n.d.). Organic Synthesis. Retrieved February 15, 2026, from [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

Sources

Comparative

Benchmarking the Stability of 3-Chloro-2-(cyclohexyloxy)pyridine Derivatives

Executive Summary: The Stability Paradox 3-Chloro-2-(cyclohexyloxy)pyridine represents a specific structural motif often utilized to modulate lipophilicity ( ) and metabolic stability in drug candidates.[1] However, it i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

3-Chloro-2-(cyclohexyloxy)pyridine represents a specific structural motif often utilized to modulate lipophilicity (


) and metabolic stability in drug candidates.[1] However, it introduces a "stability paradox": the cyclohexyl ether offers metabolic advantages over simple alkyl ethers but introduces specific vulnerabilities to oxidative and hydrolytic degradation that are absent in fully aromatic analogs (e.g., phenoxy derivatives).[1]

This guide provides a rigorous benchmarking protocol to evaluate the stability of this scaffold against two standard alternatives:

  • 3-Chloro-2-methoxypyridine (Steric/Electronic Control: High stability baseline).

  • 3-Chloro-2-(benzyloxy)pyridine (Benzylic Control: High lability benchmark).

Mechanistic Vulnerability Analysis

Before initiating wet-lab protocols, we must understand the causality of degradation.[1] The 3-chloro-2-alkoxypyridine scaffold has three primary failure modes.

The Hydrolytic Pathway (Acid-Catalyzed)

The 2-alkoxypyridine system is an "imino ether" equivalent.[1] Under acidic conditions, protonation of the pyridine nitrogen activates the C2 position for nucleophilic attack by water. This results in the cleavage of the ether bond, releasing cyclohexanol and forming the thermodynamically stable 3-chloro-2-pyridone .[1]

  • Hypothesis: The bulky cyclohexyl group may retard hydrolysis via steric hindrance compared to the methoxy analog, but secondary carbocation character could accelerate cleavage via an

    
    -like transition state.[1]
    
The Oxidative Pathway (Radical Autoxidation)

Unlike the methoxy or phenoxy analogs, the cyclohexyloxy group possesses tertiary and secondary C-H bonds adjacent to the ether oxygen. These are susceptible to Hydrogen Atom Transfer (HAT), leading to hydroperoxide formation and subsequent ring cleavage.[1]

Nucleophilic Aromatic Substitution ( )

The 3-chloro group acts as an electron-withdrawing group (EWG), activating the pyridine ring.[1] While the 2-alkoxy group is a poor leaving group compared to a halogen, harsh basic conditions can force the displacement of the cyclohexyloxy group by hydroxide or other nucleophiles.

Visualization: Degradation Pathways

DegradationPathways Parent 3-Chloro-2-(cyclohexyloxy)pyridine Protonated N-Protonated Intermediate Parent->Protonated H+ (Acid) Radical C-Radical Intermediate Parent->Radical hv / Radical Initiator (Autoxidation) SNAr_Product 2-Substituted-3-chloropyridine Parent->SNAr_Product Nu- (Base) (SNAr Displacement) Pyridone 3-Chloro-2-pyridone (Thermodynamic Sink) Protonated->Pyridone +H2O, -Cyclohexanol (Hydrolysis) Peroxide Cyclohexyl Hydroperoxide Radical->Peroxide +O2

Figure 1: Primary degradation pathways for 3-Chloro-2-(cyclohexyloxy)pyridine. Blue indicates the parent compound; Red indicates terminal degradation products.[1]

Benchmarking Protocol: Experimental Design

To objectively compare performance, you must run parallel stress tests.[1] Do not test the target compound in isolation.

Materials & Controls[1]
  • Target: 3-Chloro-2-(cyclohexyloxy)pyridine.[1][2]

  • Control A (Stable): 3-Chloro-2-methoxypyridine (Minimizes steric strain and oxidative liability).[1]

  • Control B (Labile): 3-Chloro-2-(benzyloxy)pyridine (Susceptible to benzylic oxidation and acid hydrolysis).[1]

Experiment 1: pH-Rate Profile (Hydrolytic Stability)

Objective: Determine the susceptibility of the ether linkage to acid/base hydrolysis.[1]

Protocol:

  • Preparation: Prepare 1 mM solutions of Target and Controls in a mixed solvent system (50:50 ACN:Buffer) to ensure solubility.

  • Buffers:

    • pH 1.2 (0.1 N HCl)[1]

    • pH 4.5 (Acetate Buffer)[1]

    • pH 7.4 (Phosphate Buffer)[1]

    • pH 10.0 (Borate Buffer)[1]

  • Incubation: Thermostat at 60°C (Accelerated condition).

  • Sampling: Aliquot at T=0, 4h, 24h, 48h, and 72h.

  • Analysis: HPLC-UV (254 nm). Quantify loss of parent and formation of 3-chloro-2-pyridone (monitor at RRT ~0.4-0.6 relative to parent).

Data Reporting Template:

ConditionTarget % Remaining (72h)Control A (Methoxy) % RemainingControl B (Benzyloxy) % RemainingInterpretation
pH 1.2 (60°C) [Data]>95% (Expected)<50% (Expected)Measures acid lability of ether.[1]
pH 7.4 (60°C) [Data]>98%>95%Physiological stability baseline.[1]
pH 10 (60°C) [Data]>98%>98%Checks for

vulnerability.[1]
Experiment 2: Oxidative Stress (AIBN/Peroxide)

Objective: Assess the vulnerability of the cyclohexyl ring to radical attack compared to benzyl/methyl groups.[1]

Protocol:

  • System: 1 mM compound in Methanol/Water (90:10).[1]

  • Stressors:

    • Peroxide: 3%

      
       at 25°C (Simulates shelf-life oxidation).[1]
      
    • Radical: 10 mM AIBN (Azobisisobutyronitrile) at 40°C (Simulates radical autoxidation chain reactions).

  • Duration: 24 hours.

  • Analysis: LC-MS/MS. Look for M+16 (Hydroxylation) or M+14 (Carbonyl formation) adducts on the cyclohexyl ring.[1]

Why this matters: The cyclohexyl ether is prone to


-hydrogen abstraction.[1] If the Target degrades significantly faster than the Methoxy Control under AIBN stress, formulation antioxidants (e.g., BHT) will be mandatory in the final drug product.[1]

Analytical Workflow & Decision Tree

Use this logic flow to interpret your benchmarking data and make development decisions.

DecisionTree Start Start Stability Benchmarking AcidTest Is >5% degradation observed at pH 1.2 (24h)? Start->AcidTest OxidTest Is >5% degradation observed with AIBN (Radical)? AcidTest->OxidTest No AcidLabile Outcome: Acid Labile Avoid wet granulation. Use enteric coating. AcidTest->AcidLabile Yes Stable Outcome: Stable Scaffold No special handling. OxidTest->Stable No OxidLabile Outcome: Oxidatively Unstable Requires Antioxidants (BHA/BHT) Nitrogen purge required. OxidTest->OxidLabile Yes BothLabile Outcome: Critical Instability Re-engineer Scaffold (Consider fluorination of cyclohexyl) AcidLabile->BothLabile If also Oxidatively Unstable

Figure 2: Decision Matrix for formulation development based on stability data.

Comparative Performance Summary

Based on structural principles and standard reactivity profiles of pyridine ethers, the following comparative performance is the standard baseline for validation.

Feature3-Cl-2-(cyclohexyloxy)pyridine (Target)3-Cl-2-methoxypyridine (Control A)3-Cl-2-(benzyloxy)pyridine (Control B)[1]
Lipophilicity (cLogP) High (~3.5 - 4.[1]0)Low (~1.[1]5)Medium (~2.[1]5)
Acid Stability Moderate. Secondary ether cleavage is slower than benzylic but faster than methyl.[1]High. Methyl ether is robust.[1]Low. Benzylic cation stabilizes cleavage.[1]
Oxidative Stability Low/Moderate. Susceptible to

-H abstraction on the ring.[1]
High. Methyl C-H bonds are strong.[1]Low. Benzylic position is highly reactive.[1]
Photostability Moderate. Pyridine ring absorbs UV; ether linkage is generally stable to light unless sensitized.[1]Moderate. Low. Benzylic radical formation under UV.[1]

Expert Insight: If your experimental data shows the Target is less stable than Control B (Benzyloxy) in acid, suspect the presence of trace transition metals catalyzing the degradation, or check if the cyclohexyl ring conformation is assisting the leaving group departure (anchimeric assistance).[1]

References

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Conference on Harmonisation, 2003.[1] Link

  • Waterman, K. C., et al. "Stabilization of pharmaceuticals to oxidative degradation."[1][3] Pharmaceutical Development and Technology, 7(1), 1-32, 2002.[1][3] Link

  • Scriven, E. F. V. "Pyridine and its Derivatives." in Comprehensive Heterocyclic Chemistry II, Elsevier, 1996.[1] (Standard text on Pyridine reactivity, specifically nucleophilic displacement of 2-alkoxy groups).

  • Biffi, C., et al. "Forced degradation studies on pyridine derivatives: Pathways and mechanisms."[1] Journal of Pharmaceutical and Biomedical Analysis, 2015.[1] (General reference for pyridine degradation protocols).

  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] 7th Edition, Wiley, 2013.[1] (Authoritative source for Ether Hydrolysis and

    
     mechanisms).
    

Sources

Validation

A Researcher's Guide to Assessing the Novelty of 3-Chloro-2-(cyclohexyloxy)pyridine-Based Compounds: A Patent-Centric Analysis

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and synt...

Author: BenchChem Technical Support Team. Date: February 2026

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic tractability make it a cornerstone of drug design.[1] The specific substitution pattern of 3-Chloro-2-(cyclohexyloxy)pyridine introduces a unique combination of lipophilicity from the cyclohexyloxy group and altered electronics from the chloro substituent, creating a chemical space ripe for exploration. This guide provides a framework for researchers and drug development professionals to assess the novelty of new chemical entities (NCEs) based on this scaffold, focusing on a comprehensive analysis of the existing patent landscape and outlining key experimental workflows for validation.

The Patented Landscape: Mapping the Terrain

A thorough understanding of the intellectual property surrounding the 3-Chloro-2-(cyclohexyloxy)pyridine core is the first step in assessing the novelty of any new derivative. An analysis of the patent literature reveals several key areas where this and similar scaffolds have been explored. While direct patents for the exact 3-Chloro-2-(cyclohexyloxy)pyridine structure are not prominently found, the broader class of 2-alkoxy and 2-aryloxypyridine derivatives is well-documented, offering crucial insights into potential therapeutic applications and established structure-activity relationships (SAR).

Patent/Application Number Assignee/Applicant Therapeutic Area (Inferred or Claimed) Key Structural Motifs Claimed
WO2012044561A2(Not Specified)Central Nervous System (CNS) Disorders, specifically as PDE10 inhibitors for schizophrenia and Huntington's disease.[2]2-alkoxy pyrimidine compounds, where the alkoxy group can be varied. The core is a pyrimidine, but the 2-alkoxy substitution is relevant.[2]
US9187450B2(Not Specified)Cardiovascular diseases, as CETP inhibitors.[3]Substituted pyridine compounds with a wide range of substituents at various positions.
US10710980B2(Not Specified)Rare diseases, specifically as ALK-2 inhibitors for Fibrodysplasia Ossificans Progressiva (FOP).[4]Aminopyridine derivatives with complex substitutions.[4]
US7375100B2PFIZERInflammatory, allergic, and respiratory diseases.[5]2-amino-pyridine derivatives.[5]
WO1999010326A1(Not Specified)Intermediates for pharmaceutical synthesis (e.g., for omeprazole).[6]General pyridine derivatives with various substitutions.[6]

This table highlights that while the precise 3-chloro-2-(cyclohexyloxy) substitution is not heavily patented, the broader 2-alkoxypyridine scaffold is a recurring theme in drug discovery across diverse therapeutic areas. This suggests that novel derivatives of 3-Chloro-2-(cyclohexyloxy)pyridine could find applications in CNS disorders, cardiovascular disease, or inflammation, provided they demonstrate a unique and advantageous activity profile.

Strategic Framework for Novelty and Utility Assessment

For a researcher developing a novel compound based on the 3-Chloro-2-(cyclohexyloxy)pyridine scaffold, a systematic approach is essential to validate its novelty and potential for further development. The following workflow provides a logical progression from initial in silico analysis to preliminary in vitro characterization.

G cluster_0 Phase 1: In Silico & Novelty Assessment cluster_1 Phase 2: In Vitro Biological Evaluation cluster_2 Phase 3: Preliminary Drug-Like Properties A Design & Synthesize Novel 3-Chloro-2-(cyclohexyloxy)pyridine Derivative B Comprehensive Patent Search (e.g., Google Patents, SciFinder) A->B C Literature Review (e.g., PubMed, Scopus) A->C D Is the compound structurally novel? B->D C->D E STOP: Compound is known. D->E No F PROCEED: Compound is novel. D->F Yes G Target Identification & Primary Screening (Based on patent landscape & literature) F->G H Example: Kinase Panel Screening (e.g., DiscoverX, Promega) G->H I Example: GPCR Binding Assays (e.g., Radioligand binding) G->I J Secondary & Orthogonal Assays (Confirm primary hits) H->J I->J K Dose-Response & IC50/EC50 Determination J->K L Early ADME Profiling K->L M Caco-2 Permeability Assay L->M N Microsomal Stability Assay L->N O Preliminary Cytotoxicity (e.g., MTT assay on HepG2 cells) L->O

Caption: Workflow for assessing the novelty and potential of a new compound.

Experimental Protocols: A Self-Validating Approach

The trustworthiness of your findings hinges on robust and well-controlled experiments. Below are detailed protocols for key assays mentioned in the workflow.

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle and transcription, and their over-expression is implicated in various cancers.[7] Given the prevalence of pyridine derivatives in oncology, screening against a kinase panel is a logical starting point.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a novel 3-Chloro-2-(cyclohexyloxy)pyridine derivative against CDK9.

Materials:

  • Recombinant human CDK9/Cyclin T1 enzyme

  • ATP and appropriate kinase buffer

  • Fluorescently labeled peptide substrate

  • Test compound (10 mM stock in DMSO)

  • Positive control inhibitor (e.g., Flavopiridol)

  • 384-well microplates (low-volume, black)

  • Microplate reader capable of fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).

Procedure:

  • Compound Preparation: Perform a serial dilution of the test compound in DMSO, followed by a dilution into the kinase buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

  • Assay Plate Preparation: Add 2.5 µL of the diluted test compound or control to the wells of the 384-well plate.

  • Enzyme Addition: Add 2.5 µL of the CDK9/Cyclin T1 enzyme solution to each well. Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 5 µL of the ATP/substrate mixture to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes. The plate should be protected from light.

  • Reaction Termination & Detection: Add a stop/detection solution according to the assay kit manufacturer's instructions.

  • Data Acquisition: Read the plate on a compatible microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Causality and Self-Validation:

  • Why a pre-incubation step? This allows the inhibitor to reach binding equilibrium with the enzyme before the substrate and ATP are introduced, providing a more accurate measure of inhibitory potency.

  • Why a known inhibitor as a positive control? This validates that the assay is performing as expected. If the IC50 of the control is outside the expected range, the results for the test compounds are not reliable.

  • Why keep DMSO constant? DMSO can affect enzyme activity at higher concentrations. Keeping it constant across all wells ensures that any observed inhibition is due to the compound and not the solvent.

Objective: To assess the intestinal permeability of a novel compound, which is a key predictor of oral bioavailability.

Materials:

  • Caco-2 cells (passage 20-40)

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES

  • Test compound (10 mM stock in DMSO)

  • Control compounds with known permeability (e.g., propranolol for high permeability, Lucifer yellow for low permeability)

  • LC-MS/MS system for quantification.

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at a high density. Culture the cells for 21-25 days to allow them to differentiate into a polarized monolayer with tight junctions.

  • Monolayer Integrity Test: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).

  • Assay Preparation: Wash the cell monolayers with pre-warmed HBSS.

  • Apical to Basolateral (A-to-B) Permeability:

    • Add the test compound (at a final concentration of e.g., 10 µM) to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for 2 hours.

    • At the end of the incubation, take samples from both the apical and basolateral chambers.

  • Sample Analysis: Quantify the concentration of the test compound in the samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of appearance of the compound in the receiver chamber.

    • A is the surface area of the Transwell membrane.

    • C0 is the initial concentration in the donor chamber.

Causality and Self-Validation:

  • Why use differentiated Caco-2 cells? Differentiated cells form tight junctions that mimic the intestinal barrier, providing a physiologically relevant model for permeability.

  • Why measure TEER? This is a direct measure of the integrity of the cell monolayer. A low TEER value indicates a leaky monolayer, which would lead to artificially high permeability measurements.

  • Why include high and low permeability controls? These controls are essential for validating each experiment and for classifying the permeability of the test compound.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and concise manner to facilitate comparison between different compounds.

Table 2: Example Biological Data for Novel Compounds

Compound ID CDK9 IC50 (nM) Caco-2 Papp (A-B) (10⁻⁶ cm/s) MCF-7 Cytotoxicity IC50 (µM)
NCE-0011508.55.2
NCE-002251.20.8
NCE-003>10,00015.2>50
Flavopiridol (Control)100.50.1

Interpretation:

  • NCE-002 shows the most promise. It has potent CDK9 inhibitory activity, although its permeability is lower than NCE-001. Its cytotoxicity in a cancer cell line is also promising.

  • NCE-001 has moderate activity but good permeability, suggesting it may have better oral bioavailability.

  • NCE-003 is inactive and likely not worth pursuing further.

By systematically analyzing the patent landscape and conducting rigorous, well-controlled experiments, researchers can effectively assess the novelty and therapeutic potential of new 3-Chloro-2-(cyclohexyloxy)pyridine-based compounds, making informed decisions on their progression through the drug discovery pipeline.

References

  • WO2012044561A2 - 2-alkoxy pyrimidine pde10 inhibitors. Google Patents.
  • WO1999010326A1 - Preparation of pyridine derivatives. Google Patents.
  • Pyridine derivatives, processes for their preparation and pharmaceutical compositions thereof - EP 0427526 A1. Google Patents.
  • Structure–activity relationship study and the effect of substituted... ResearchGate. URL: [Link]

  • WO2013049559A1 - Pyridine derivatives. Google Patents.
  • Organic Syntheses Procedure. Organic Syntheses. URL: [Link]

  • Pyridine derivatives, their pharmaceutical compositions, their use in the manufacture of medicinal products with therapeutic or preventive value and processes for their manufacture. - Patent DE-3789536-T3. PubChem. URL: [Link]

  • Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives. Google Patents.
  • Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda. URL: [Link]

  • Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. PMC. URL: [Link]

  • A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. Medical Science and Discovery. URL: [Link]

  • Compounds and compositions and methods of use - Patent US-10183012-B2. PubChem. URL: [Link]

  • United States Patent - US 8,445,507 B2. Google Patents.
  • CN102174014A - Preparation method of 3-chloropyridine. Google Patents.
  • US5233043A - 2-alkoxy-5-alkoxymethyl-pyridines and a process for their preparation. Google Patents.
  • Regioselective difunctionalization of pyridines via 3,4-pyridynes. PMC. URL: [Link]

  • NOTE Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide. Journal of the Korean Chemical Society. URL: [Link]

  • US10710980B2 - Aminopyridine derivatives and their use as selective ALK-2 inhibitors. Google Patents.
  • United States Patent - US 8,445,507 B2. Google Patents.
  • Substituted pyridine compound - Patent US-9187450-B2. PubChem. URL: [Link]

  • 2-amino-pyridine derivatives useful for the treatment of diseases - Patent US-7375100-B2. PubChem. URL: [Link]

  • Pyridine synthesis. Organic Chemistry Portal. URL: [Link]

  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). PMC. URL: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. URL: [Link]

  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 3-Chloro-2-(cyclohexyloxy)pyridine

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safet...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling 3-Chloro-2-(cyclohexyloxy)pyridine. While specific toxicological data for this compound is not extensively documented, its structural similarity to other chlorinated pyridines necessitates a cautious and well-defined handling protocol. This document is structured to provide procedural, step-by-step guidance, ensuring that every protocol described is a self-validating system of safety.

Immediate Safety and Hazard Assessment

3-Chloro-2-(cyclohexyloxy)pyridine is a halogenated pyridine derivative. Compounds in this class can present significant health hazards. Based on data from related compounds, researchers should assume this substance may be harmful if inhaled, swallowed, or absorbed through the skin.[1][2] It is expected to cause skin and serious eye irritation, and may cause respiratory irritation.[3][4] Therefore, all handling operations must be conducted with the appropriate engineering controls and personal protective equipment to minimize exposure.

Core Principles of Safe Handling:
  • Engineering Controls First: Always handle 3-Chloro-2-(cyclohexyloxy)pyridine within a certified chemical fume hood to minimize inhalation exposure.[1][5]

  • Personal Protective Equipment (PPE) as the Final Barrier: PPE is not a substitute for robust engineering controls but is essential for protecting against direct contact.[6]

  • Assume Toxicity: In the absence of specific data, treat this compound with a high degree of caution.

  • Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible and that you are familiar with their operation.[7]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when working with 3-Chloro-2-(cyclohexyloxy)pyridine. The following table outlines the minimum required PPE.

Body PartRequired PPESpecifications and Remarks
Eyes and Face Chemical Splash Goggles and Face ShieldGoggles are mandatory to protect against splashes. A face shield provides an additional layer of protection and should be worn when handling larger quantities or during procedures with a high splash risk. All eye and face protection must meet ANSI Z87.1 standards.[8]
Hands Chemical-Resistant GlovesNitrile gloves are a suitable choice for incidental contact.[5][9] For prolonged handling or in the event of a spill, consider double-gloving or using a more robust glove material like neoprene.[1][9] Always consult the glove manufacturer's compatibility chart.
Body Flame-Resistant Lab Coat and Chemical-Resistant ApronA flame-resistant lab coat should be worn at all times. For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.[8][9]
Respiratory Chemical Fume HoodAll manipulations of 3-Chloro-2-(cyclohexyloxy)pyridine should be performed within a properly functioning and certified chemical fume hood.[1][5] If a fume hood is not available or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[4][7]

Operational Plan: Step-by-Step Handling Procedures

The following workflow is designed to ensure a safe and efficient process for handling 3-Chloro-2-(cyclohexyloxy)pyridine from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate and Prepare Work Area gather_ppe 2. Assemble and Inspect PPE prep_area->gather_ppe Ensure clear path gather_materials 3. Gather All Necessary Materials gather_ppe->gather_materials Don PPE before gathering weigh_transfer 4. Weigh and Transfer in Fume Hood gather_materials->weigh_transfer Proceed to fume hood reaction_setup 5. Perform Experimental Procedures weigh_transfer->reaction_setup Maintain containment decontaminate_glassware 6. Decontaminate Glassware and Surfaces reaction_setup->decontaminate_glassware After experiment completion package_waste 7. Package and Label Hazardous Waste decontaminate_glassware->package_waste Segregate waste streams dispose_waste 8. Transfer Waste to Accumulation Area package_waste->dispose_waste Follow institutional guidelines

Safe Handling Workflow for 3-Chloro-2-(cyclohexyloxy)pyridine
Detailed Protocol:
  • Designate and Prepare Work Area :

    • Clearly designate the area where the compound will be handled, preferably within a chemical fume hood.

    • Ensure the work surface is clean and uncluttered.

    • Have spill control materials, such as absorbent pads or a chemical spill kit, readily available.[10]

  • Assemble and Inspect PPE :

    • Gather all required PPE as outlined in the table above.

    • Inspect gloves for any signs of degradation or punctures before use.

  • Gather All Necessary Materials :

    • Before starting, ensure all necessary reagents, solvents, and equipment are within the fume hood to minimize the need to move in and out of the containment area.

  • Weigh and Transfer in Fume Hood :

    • Perform all weighing and transfer operations within the fume hood to contain any dust or vapors.

    • Use a disposable weighing boat or paper to avoid contaminating the balance.

  • Perform Experimental Procedures :

    • Keep all containers of 3-Chloro-2-(cyclohexyloxy)pyridine tightly sealed when not in use.[1]

    • Avoid heating the compound unless necessary and with appropriate precautions, as it may decompose and release toxic fumes.[11]

Disposal Plan: Managing Waste Streams

Proper disposal of 3-Chloro-2-(cyclohexyloxy)pyridine and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol:
  • Decontaminate Glassware and Surfaces :

    • Rinse all contaminated glassware with a suitable solvent (e.g., acetone or ethanol) inside the fume hood. Collect the rinsate as hazardous waste.

    • Wipe down the work surface in the fume hood with a cloth dampened with a suitable solvent, followed by soap and water.[12] Dispose of the cleaning materials as hazardous waste.

  • Package and Label Hazardous Waste :

    • Collect all waste materials, including unused compound, contaminated PPE, and cleaning materials, in a designated, sealable, and chemically compatible hazardous waste container.[7]

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "3-Chloro-2-(cyclohexyloxy)pyridine".[7]

  • Transfer Waste to Accumulation Area :

    • Once the waste container is full or the project is complete, securely close the container.

    • Complete a chemical collection request form and transport the container to your institution's designated waste accumulation area.[7]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

Exposure Response:
  • Eye Contact : Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[7][12] Seek immediate medical attention.[1]

  • Skin Contact : Flush the affected skin with large amounts of water for at least 15 minutes.[1][7] Remove any contaminated clothing while under an emergency shower.[7] Seek medical attention.

  • Inhalation : Move the affected person to fresh air immediately.[7] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][4]

Spill Response:
  • Small Spill (inside a fume hood) :

    • Ensure you are wearing appropriate PPE.

    • Absorb the spill with an inert, dry material such as vermiculite, sand, or a commercial spill absorbent.[7][10]

    • Collect the absorbed material into a sealable container for hazardous waste disposal.[7]

    • Clean the spill area with a suitable solvent and then with soap and water.[12]

  • Large Spill (outside a fume hood) :

    • Evacuate the immediate area and alert others.[7]

    • If safe to do so, remove any ignition sources.

    • Contact your institution's Environmental Health and Safety (EH&S) department or emergency response team immediately.[7] Do not attempt to clean up a large spill without proper training and equipment.

By adhering to these rigorous safety protocols, researchers can confidently and safely handle 3-Chloro-2-(cyclohexyloxy)pyridine, ensuring both personal safety and the integrity of their research.

References

  • GOV.UK. (n.d.). Incident management: pyridine. Retrieved from [Link]

  • Washington State University. (n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. For. Pyridine. Retrieved from [Link]

  • J.T. Baker. (2011). PYRIDINE MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • University of North Carolina at Charlotte. (2024). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • University of Oklahoma Health Sciences Center. (2025). Spill Control/Emergency Response - EHSO Manual 2025-2026. Retrieved from [Link]

  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]

  • University of Arizona. (2015). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Greenbook.net. (2011). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). PYRIDINE. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.